molecular formula C8H9ClO2 B3040275 4-Chloro-2-ethoxyphenol CAS No. 18113-10-5

4-Chloro-2-ethoxyphenol

Cat. No.: B3040275
CAS No.: 18113-10-5
M. Wt: 172.61 g/mol
InChI Key: XZRKFIXMGXKTAF-UHFFFAOYSA-N
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Description

4-Chloro-2-ethoxyphenol is a useful research compound. Its molecular formula is C8H9ClO2 and its molecular weight is 172.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-ethoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-ethoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRKFIXMGXKTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313640
Record name 4-Chloro-2-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18113-10-5
Record name 4-Chloro-2-ethoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18113-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloro-2-ethoxyphenol safety data sheet (SDS) PDF

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced operational document for research and development professionals. It prioritizes practical handling logic, risk mitigation, and application context over standard regulatory boilerplate.

Safe Handling, Physicochemical Properties, and Synthesis Applications

Executive Summary & Chemical Profile

4-Chloro-2-ethoxyphenol (CAS: 18113-10-5) is a halogenated phenolic ether used primarily as a scaffold in the synthesis of bioactive molecules (pharmaceuticals) and azo-dye ligands.[1][2] As a chlorophenol derivative, it presents specific risks regarding tissue corrosion and environmental persistence. This guide synthesizes available data with "Read-Across" logic from structural analogs (e.g., 4-chlorophenol, 2-ethoxyphenol) to establish a robust safety protocol.

Physicochemical Data Table
PropertyValue / DescriptionSource/Logic
CAS Number 18113-10-5Chemical Abstracts Service
IUPAC Name 4-Chloro-2-ethoxyphenolOfficial Nomenclature
Molecular Formula C₈H₉ClO₂Stoichiometry
Molecular Weight 172.61 g/mol Calculated
Physical State Crystalline Solid (Predicted)Analogous to 4-chlorophenol (MP ~43°C)
Solubility Soluble in EtOH, DMSO, DCM; Sparingly soluble in H₂OLipophilic phenol character
pKa ~8.5 - 9.0 (Predicted)Phenolic OH, acidified by Cl-substitution
SMILES CCOC1=C(C=CC(Cl)=C1)OStructural String

Hazard Identification & Risk Assessment (GHS)

Note: Direct GHS data for this specific isomer is limited. The following classification is derived from the Precautionary Principle using validated structural analogs (4-Ethoxyphenol and 4-Chlorophenol).

Core Hazards
  • Skin Corrosion/Irritation (Category 2/2A): Phenolic compounds are rapidly absorbed and can denature proteins. Expect irritation or mild burns upon contact.

  • Serious Eye Damage/Irritation (Category 2A): High risk of corneal opacity if not rinsed immediately.

  • Specific Target Organ Toxicity - SE (Category 3): Respiratory irritation is likely if dust or aerosols are inhaled.

Mechanism of Toxicity

The toxicity of 4-Chloro-2-ethoxyphenol stems from two moieties:

  • Phenolic Hydroxyl: Acts as a proton donor, disrupting cell membrane potentials and causing protein coagulation (chemical burns).

  • Chloro-Substituent: Increases lipophilicity (LogP), enhancing dermal absorption compared to non-halogenated phenols.

Operational Protocols: Safe Handling & Storage

A. Engineering Controls

Do not handle this compound on an open bench.

  • Primary Containment: Fume hood with a face velocity of >100 fpm.

  • Atmosphere: While not strictly pyrophoric, phenolic oxidation products (quinones) can be colored and reactive. Store and weigh under inert atmosphere (Nitrogen/Argon) if high purity is required for catalysis ligands.

B. Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical splash goggles (ANSI Z87.1). Face shield required for quantities >5g.

  • Hands: Nitrile gloves are generally sufficient for incidental splash. For prolonged handling, use Silver Shield/4H laminate gloves, as chlorophenols can permeate standard nitrile over time.

  • Body: Lab coat (buttoned) + chemical-resistant apron.

C. Reaction Setup Visualization

The following diagram illustrates the logical flow for setting up a reaction involving 4-Chloro-2-ethoxyphenol, emphasizing containment and waste segregation.

ReactionSetup Start Start: Weighing Environment Environment: Fume Hood (Inert Gas Blanket) Start->Environment Transfer Solvent Solvent Selection: DCM, EtOH, or DMSO Environment->Solvent Dissolve Addition Reagent Addition: Dropwise (Exothermic Risk) Solvent->Addition Activate Monitoring Monitor: TLC/LC-MS (Check for Quinone formation) Addition->Monitoring React Quench Quench Protocol: Acidic/Basic Workup Monitoring->Quench Complete Waste Waste: Halogenated Organics Quench->Waste Dispose

Caption: Operational workflow for handling 4-Chloro-2-ethoxyphenol in synthesis, highlighting critical control points.

Emergency Response Protocols

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don double nitrile gloves and respiratory protection (N95/P100) if dust is present.

  • Neutralize: Do not just wipe up. Cover the spill with a 1:1 mixture of Sodium Carbonate (Na₂CO₃) and clay absorbent . The base neutralizes the phenol.

  • Collect: Scoop into a hazardous waste container labeled "Solid Halogenated Waste."

First Aid Logic
  • Skin Contact (The "PEG" Protocol): Water alone is often inefficient for removing lipophilic phenols.

    • Immediately flush with water for 1 minute.

    • Crucial Step: Wash the area with Polyethylene Glycol 300 or 400 (PEG) mixed with industrial methylated spirits if available. PEG solubilizes the phenol better than water.

    • Flush with water again for 15 minutes.

  • Eye Contact: Irrigate with saline/water for 15 minutes.[3] Do not use PEG in eyes. [4]

Synthesis & Application Context

Drug Development & Medicinal Chemistry

4-Chloro-2-ethoxyphenol serves as a "Right-Hand Side" (RHS) building block in medicinal chemistry.

  • Linker Chemistry: The phenolic -OH is a prime nucleophile for Williamson ether synthesis or Buchwald-Hartwig couplings to attach the ethoxy-chlorophenyl motif to larger heteroaromatic cores.

  • Metabolic Stability: The chlorine atom at the para position blocks metabolic oxidation (CYP450 hydroxylation) at the most reactive site, potentially increasing the half-life of the final drug candidate.

Ligand Synthesis

It is used to synthesize azo-thiazol ligands . The coupling of diazonium salts with 4-Chloro-2-ethoxyphenol yields tridentate ligands used for sensing transition metals (Ag, Cu) or as photosensitizers.

Synthesis Workflow Diagram

The following decision tree helps researchers select the correct activation method for this compound.

SynthesisLogic Substrate 4-Chloro-2-ethoxyphenol Goal Target Reaction? Substrate->Goal Etherification O-Alkylation (Ether formation) Goal->Etherification Alkyl Halide Coupling Pd-Catalyzed (C-O Coupling) Goal->Coupling Aryl Halide OrthoForm Ortho-Formylation (Duff/Reimer-Tiemann) Goal->OrthoForm Aldehyde needed Base1 Base: K2CO3 / DMF Etherification->Base1 Base2 Base: NaOtBu / Toluene Coupling->Base2 Reagent Reagent: HMTA / TFA OrthoForm->Reagent

Caption: Synthetic decision tree for functionalizing 4-Chloro-2-ethoxyphenol based on target moiety.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29357, 4-Chloro-2-ethylphenol (Analogous Hazard Data). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Chlorophenols (General GHS Classifications).[5] Retrieved from [Link]

  • Al-Adilee, K. J., et al. (2016). Synthesis and characterization of azo thiazol ligands derived from 4-Chloro-2-ethoxyphenol. Journal of Molecular Structure.[2] (Contextual Application).

  • Occupational Safety and Health Administration (OSHA). Phenol and Related Compounds: Safety Standards. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Chloro-2-ethoxyphenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Core Molecular Attributes

4-Chloro-2-ethoxyphenol, identified by the CAS number 18113-10-5, is a halogenated aromatic ether. Its core structure consists of a phenol ring substituted with a chlorine atom at the fourth position and an ethoxy group at the second position. This unique arrangement of functional groups imparts specific physicochemical properties that are of interest in various chemical contexts.

PropertyValueSource
Molecular Formula C₈H₉ClO₂[1]
Molecular Weight 172.61 g/mol [1]
CAS Number 18113-10-5[1]
Canonical SMILES CCOC1=C(C=CC(Cl)=C1)O[1]

A two-dimensional representation of the 4-Chloro-2-ethoxyphenol molecule is provided below to illustrate its atomic connectivity.

Caption: A diagram of the 2D chemical structure of 4-Chloro-2-ethoxyphenol.

Synthesis Strategies: A Mechanistic Perspective

While specific, detailed protocols for the synthesis of 4-Chloro-2-ethoxyphenol are not extensively documented in readily available literature, a plausible and efficient route can be designed based on well-established organic chemistry principles. The Williamson ether synthesis is a primary candidate for the preparation of this compound.[2][3][4] This method involves the reaction of an alkoxide with a primary alkyl halide.

A logical starting material for this synthesis would be 4-chlorocatechol. The phenolic hydroxyl groups of catechol exhibit different acidities, and selective deprotonation can be achieved under carefully controlled conditions. The hydroxyl group at the 2-position is generally more acidic due to intramolecular hydrogen bonding with the adjacent hydroxyl group.

The proposed synthetic workflow is as follows:

  • Deprotonation: 4-chlorocatechol is treated with a suitable base, such as sodium hydroxide or potassium carbonate, to selectively deprotonate one of the hydroxyl groups, forming a phenoxide intermediate. The choice of base and reaction conditions (e.g., solvent, temperature) is critical to favor mono-ethoxylation.

  • Nucleophilic Substitution (SN2): The resulting phenoxide then acts as a nucleophile and reacts with an ethylating agent, such as ethyl iodide or diethyl sulfate, via an SN2 mechanism.[2][3] This step leads to the formation of the ether linkage.

  • Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove inorganic byproducts and any unreacted starting materials. The crude product can be purified using techniques such as column chromatography or distillation.

Williamson_Ether_Synthesis Figure 2. Proposed Synthesis of 4-Chloro-2-ethoxyphenol start 4-Chlorocatechol phenoxide 4-Chlorophenoxide Intermediate start->phenoxide Deprotonation base Base (e.g., NaOH) base->phenoxide product 4-Chloro-2-ethoxyphenol phenoxide->product SN2 Reaction ethylating_agent Ethylating Agent (e.g., C₂H₅I) ethylating_agent->product purification Purification product->purification final_product Pure 4-Chloro-2-ethoxyphenol purification->final_product

Caption: A workflow diagram illustrating the proposed Williamson ether synthesis of 4-Chloro-2-ethoxyphenol.

Potential Applications in Drug Discovery and Development

Chlorophenols and their derivatives are recognized as important structural motifs in medicinal chemistry.[5] The presence of a chlorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets.[5]

While specific biological activities of 4-Chloro-2-ethoxyphenol are not widely reported, its structural features suggest several areas of potential interest for drug discovery:

  • Intermediate for Complex Molecule Synthesis: As a functionalized phenol, it can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[6][7]

  • Scaffold for Novel Bioactive Compounds: The substituted phenol core can be further modified to explore a range of biological targets. The ethoxy group can modulate lipophilicity, which is a key parameter in drug design.

  • Antimicrobial and Antifungal Agents: Phenolic compounds are known for their antimicrobial properties. The specific substitution pattern of 4-Chloro-2-ethoxyphenol may confer activity against various pathogens.[8]

Analytical Characterization

The unambiguous identification and quantification of 4-Chloro-2-ethoxyphenol require robust analytical techniques. Given its chemical nature, a combination of chromatographic and spectroscopic methods would be most effective.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with a UV detector is a standard method for the analysis of phenolic compounds.[9] A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a small amount of acid, such as formic acid, to improve peak shape) would likely provide good separation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For highly sensitive and selective detection, particularly in complex matrices, LC coupled with tandem mass spectrometry is the method of choice.[10][11][12] This technique allows for the determination of the parent ion and its characteristic fragment ions, providing a high degree of confidence in the identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the analysis of chlorophenols, often after a derivatization step to increase their volatility.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the synthesized compound, confirming the positions of the substituents on the aromatic ring.[13]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the O-H stretch of the phenolic hydroxyl group and the C-O stretches of the ether linkage.[14]

Safety and Handling

General Hazards of Chlorophenols:

  • Irritation: Chlorophenols are often irritating to the skin, eyes, and respiratory tract.[15][16]

  • Toxicity: Many chlorophenols are considered toxic and may be harmful if swallowed, inhaled, or absorbed through the skin.[18][19][20]

  • Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and may be toxic to aquatic life.[20]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Researchers should always consult any available safety data sheets and perform a thorough risk assessment before working with this or any related chemical.

Conclusion

4-Chloro-2-ethoxyphenol represents a chemical entity with potential for further exploration in the fields of organic synthesis and medicinal chemistry. This guide has provided a foundational understanding of its molecular characteristics, a plausible synthetic approach, potential areas of application, and the necessary analytical and safety considerations. As research into novel chemical structures continues to be a driving force in scientific innovation, a thorough understanding of compounds like 4-Chloro-2-ethoxyphenol is essential for the advancement of drug discovery and development.

References

  • PubChem. 4-Chlorophenol. National Center for Biotechnology Information. [Link]

  • Loba Chemie. 2-ETHOXYPHENOL FOR SYNTHESIS Safety Data Sheet. [Link]

  • PubChem. 2-Ethoxyphenol. National Center for Biotechnology Information. [Link]

  • Ribeiro, C., et al. Determination of Chlorophenols in water by LC-MS/MS. Case study. [Link]

  • Igbinosa, E. O., et al. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. The Scientific World Journal, 2013. [Link]

  • Perumalsamy, M., et al. Synthesis of Methoxy-Substituted Phenols by Peracid Oxidation of the Aromatic Ring. The Journal of Organic Chemistry, 2018. [Link]

  • PubChem. 4-Chloro-2-Ethylphenol. National Center for Biotechnology Information. [Link]

  • Ashenhurst, J. The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Google Patents. Process for producing methoxyphenol or ethoxyphenol.
  • Olaniran, A. O., & Igbinosa, E. O. Chlorophenols and other related derivatives of environmental concern: properties, distribution and microbial degradation pathways. Central European Journal of Chemistry, 2011. [Link]

  • ResearchGate. Development of HPLC method for the analysis of chlorophenols in samples from anaerobic reactors for wastewater treatment. [Link]

  • Jayakumar, S., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Saudi Chemical Society, 2021. [Link]

  • Elumalai, V., & Hansen, J. H. A scalable and green one-minute synthesis of substituted phenols. Green Chemistry, 2020. [Link]

  • AFIRM Group. CHLOROPHENOLS. [Link]

  • Asian Journal of Chemistry. HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. [Link]

  • The Royal Society of Chemistry. Supporting information for A mild, green and highly efficient protocol for the synthesis of substituted phenols. [Link]

  • MDPI. rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic acid. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • PubChem. 4-Ethoxyphenol. National Center for Biotechnology Information. [Link]

  • ResearchGate. Electrochemical production of alkoxy-substituted phenols. [Link]

  • PubMed Central. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]

  • DeArmond, P. D., & DiGoregorio, A. L. Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples. Journal of Chromatography A, 2013. [Link]

  • ResearchGate. The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. [Link]

  • ResearchGate. Williamson ether synthesis of ethoxybenzene from iodoethane and phenol. [Link]

  • YouTube. IR and NMR - Answers to questions not covered in class C4H7ClO2. [Link]

  • Polish Pharmaceutical Society. gc method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (cee) and n-methyl-2-pyrrolidinone (nmp) in quetiapine. [Link]

  • Shimadzu. Analysis of Phenols in Drinking Water Using Triple Quadrupole LC/MS/MS (LCMS-8040). [Link]

  • LookChem. Cas 7228-38-8,5-CHLORO-1,3-BENZODIOXOLE. [Link]

  • Google P
  • ZDHC MRSL. Chlorophenols. [Link]

  • Google Patents.

Sources

Technical Guide: 4-Chloro-2-ethoxyphenol (4-Chloroguaethol)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Chloro-2-ethoxyphenol , a critical intermediate in pharmaceutical synthesis and fine chemical manufacturing. It is structured to serve researchers requiring precise nomenclature, validated synthetic pathways, and application data.

Executive Summary

4-Chloro-2-ethoxyphenol (CAS: 18113-10-5) is a halogenated phenolic ether derived from guaethol (2-ethoxyphenol). It serves as a versatile scaffold in medicinal chemistry, particularly in the development of monoamine reuptake inhibitors and azo-based ligands for biological assays. Its structural integrity—balancing the lipophilic ethoxy group with the reactive chloro-substituent—makes it a valuable building block for modulating the physicochemical properties of drug candidates.

Nomenclature & Structural Identity

Precise nomenclature is vital to avoid confusion with structural isomers, particularly chain-chlorinated analogs.

Identification Matrix
ParameterDetail
IUPAC Name 4-Chloro-2-ethoxyphenol
Common Synonyms 4-Chloroguaethol; p-Chloroguaethol; 2-Ethoxy-4-chlorophenol
CAS Registry Number 18113-10-5
Molecular Formula C₈H₉ClO₂
SMILES CCOC1=C(C=CC(Cl)=C1)O
InChI Key XZRKFIXMGXKTAF-UHFFFAOYSA-N
The "Isomer Trap": Ring vs. Chain Chlorination

A common error in database searching is confusing 4-Chloro-2-ethoxyphenol with 4-(2-chloroethoxy)phenol (CAS 100238-55-9).

  • Target Compound (18113-10-5): Chlorine is attached directly to the aromatic ring at position 4. This activates the ring for further coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution.

  • Isomer (100238-55-9): Chlorine is on the ethyl tail. This completely changes the reactivity profile, making it an alkylating agent rather than an aryl halide.

Nomenclature Logic Diagram

The following diagram visualizes the derivation of the name and distinguishes it from its isomer.

Nomenclature Phenol Phenol (Base Structure) Guaethol 2-Ethoxyphenol (Guaethol) Phenol->Guaethol + Ethoxy group (-OEt) at C2 Target 4-Chloro-2-ethoxyphenol (4-Chloroguaethol) CAS: 18113-10-5 Guaethol->Target + Chlorine (-Cl) at C4 (Ring Substitution) Isomer 4-(2-Chloroethoxy)phenol (Chain Isomer) CAS: 100238-55-9 Guaethol->Isomer + Chlorine on Ethyl Chain (Chain Substitution)

Figure 1: Structural derivation and distinction between ring-chlorinated (target) and chain-chlorinated isomers.[1][2]

Physicochemical Profile

Understanding the physical state and solubility is essential for handling and purification.

PropertyValue/DescriptionRelevance
Molecular Weight 172.61 g/mol Stoichiometric calculations.
Physical State Low-melting solid or oilHandling requires gentle heating or solvent transfer.
Melting Point ~20–25°C (Predicted)*Often exists as a supercooled liquid at RT.
Boiling Point ~240–245°C (at 760 mmHg)High boiling point requires vacuum distillation for purification.
LogP (Octanol/Water) ~2.5Moderate lipophilicity; cell-permeable.
pKa ~9.5 (Phenolic OH)Deprotonates in basic conditions (pH > 10).

*Note: While the methoxy analog (4-chloroguaiacol) melts at ~37°C, the ethyl group often lowers the melting point due to increased rotational freedom, potentially rendering it liquid at room temperature.

Synthetic Pathways & Manufacturing

The synthesis of 4-Chloro-2-ethoxyphenol typically involves the electrophilic aromatic chlorination of 2-ethoxyphenol (guaethol). This process must be controlled to favor the para-isomer over the ortho-isomer.

Protocol: Selective Chlorination

Reaction Principle: The ethoxy and hydroxyl groups are ortho/para directors. The position para to the hydroxyl group (C4) is the most nucleophilic site, favored sterically and electronically.

Reagents:

  • Substrate: 2-Ethoxyphenol (Guaethol).

  • Chlorinating Agent: Sulfuryl Chloride (

    
    ) or N-Chlorosuccinimide (NCS).
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 2-ethoxyphenol in dry DCM under an inert atmosphere (

    
    ).
    
  • Cooling: Cool the solution to 0°C to suppress over-chlorination.

  • Addition: Dropwise addition of 1.05 eq of

    
    . The evolution of 
    
    
    
    and
    
    
    gas will be observed.
  • Quenching: Once TLC indicates consumption of starting material, quench with water.

  • Workup: Extract with DCM, wash with brine, and dry over

    
    .
    
  • Purification: Fractional distillation under reduced pressure is required to separate the minor ortho-isomer (6-chloro-2-ethoxyphenol).

Synthetic Workflow Diagram

Synthesis Input 2-Ethoxyphenol (Guaethol) Intermediate Transition State (Sigma Complex) Input->Intermediate 0°C, DCM Reagent SO2Cl2 (Sulfuryl Chloride) Reagent->Intermediate Product 4-Chloro-2-ethoxyphenol (Major Product) Intermediate->Product - HCl, - SO2 Byproduct 6-Chloro-2-ethoxyphenol (Minor Byproduct) Intermediate->Byproduct Steric Clash

Figure 2: Electrophilic aromatic substitution pathway for the synthesis of 4-Chloro-2-ethoxyphenol.

Applications in Drug Development

4-Chloro-2-ethoxyphenol is not just a solvent or reagent; it is a pharmacophore precursor .

Monoamine Reuptake Inhibitors

Patent literature (e.g., NL1028927C2 ) highlights the use of this compound in synthesizing morpholine derivatives. These derivatives function as dual serotonin/norepinephrine reuptake inhibitors (SNRIs), used in treating:

  • Depression.

  • Urinary incontinence.[3]

  • Neuropathic pain.[1][4]

Mechanism: The 4-chloro-2-ethoxyphenyl moiety mimics the di-substituted aromatic rings found in neurotransmitters, allowing the drug to bind tightly to the transporter proteins (SERT/NET).

Azo-Ligand Development

Research indicates its use in synthesizing azo thiazol ligands . The phenolic hydroxyl group allows for diazonium coupling, creating highly conjugated systems used as:

  • Biological Probes: For tracking metal ions in cellular assays.

  • Anticancer Agents: Metal complexes derived from these ligands have shown cytotoxicity against specific tumor lines.

Analytical Characterization

To validate the identity of the synthesized compound, compare against these expected spectral signatures.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       1.45 (t, 3H, -OCH₂CH₃ )
      
    • 
       4.05 (q, 2H, -OCH₂ CH₃)
      
    • 
       5.50 (s, 1H, -OH, exchangeable)
      
    • 
       6.80–6.95 (m, 3H, Aromatic protons). Note: The coupling pattern will show an ABX system due to the 1,2,4-substitution.
      
  • Mass Spectrometry (EI):

    • Molecular Ion (

      
      ): m/z 172/174 (3:1 ratio due to ³⁵Cl/³⁷Cl).
      
    • Base Peak: Loss of ethyl group or CO fragment.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29357: 4-Chloro-2-ethoxyphenol. Retrieved from [Link]

  • Organon NV (2005). Morpholine compounds, processes for their preparation and their use in medicine.[3] Patent NL1028927C2. Retrieved from

  • Hessoon, H. (2022). Synthesis and Characterization of Azo Thiazol Ligand Derived from 4-Chloro-2-ethoxyphenol.[2] International Journal of Drug Delivery Technology, 12(1), 356-362. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 4-Chloro-2-ethoxyphenol from 4-chlorocatechol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol and scientific rationale for the synthesis of 4-Chloro-2-ethoxyphenol from 4-chlorocatechol. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering in-depth insights into the reaction mechanism, optimization of reaction conditions, and purification strategies.

Introduction

4-Chloro-2-ethoxyphenol is a substituted catechol derivative with potential applications in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Its structure, featuring a chlorine atom and an ethoxy group on the catechol framework, makes it a valuable intermediate for introducing these functionalities into target molecules. The selective synthesis of this mono-ethoxylated product from the readily available 4-chlorocatechol is a key challenge, requiring precise control over the reaction conditions to avoid the formation of isomeric byproducts and the di-ethoxylated compound. This guide focuses on the Williamson ether synthesis as a reliable method for this transformation, emphasizing strategies to achieve high regioselectivity and yield.

Mechanistic Insights: The Williamson Ether Synthesis

The synthesis of 4-Chloro-2-ethoxyphenol from 4-chlorocatechol is achieved through the Williamson ether synthesis, a classic and versatile method for forming ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2]

The core steps of the mechanism are as follows:

  • Deprotonation: In the first step, a base is used to deprotonate one of the hydroxyl groups of 4-chlorocatechol, forming a more nucleophilic phenoxide ion. The choice of base is critical for achieving selective deprotonation.

  • Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent (e.g., ethyl iodide or diethyl sulfate).

  • Displacement: This attack leads to the displacement of a leaving group from the ethylating agent, forming the ether linkage and yielding 4-Chloro-2-ethoxyphenol.

Regioselectivity in the Ethylation of 4-Chlorocatechol

A key consideration in the synthesis of 4-Chloro-2-ethoxyphenol is the regioselectivity of the ethylation, as 4-chlorocatechol possesses two non-equivalent hydroxyl groups. The hydroxyl group at the 2-position is ortho to the chlorine atom, while the hydroxyl group at the 1-position is meta.

Several factors influence which hydroxyl group is preferentially ethylated:

  • Steric Hindrance: The hydroxyl group at the 2-position, being adjacent to the chlorine atom, may experience slightly more steric hindrance. However, for a relatively small ethyl group, this effect might be minimal.

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the acidity of the two hydroxyl groups. The hydroxyl group ortho to the chlorine (at position 2) is expected to be more acidic due to the inductive effect of the chlorine atom. A more acidic proton is more readily removed by the base, leading to the preferential formation of the corresponding phenoxide and subsequent ethylation at that position.

  • Reaction Conditions: The choice of solvent, base, and temperature can also play a significant role in directing the regioselectivity. The use of a phase-transfer catalyst can enhance the reaction rate and selectivity by facilitating the transfer of the phenoxide ion from the aqueous phase to the organic phase where the ethylating agent resides.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for the selective mono-alkylation of catechols and is optimized for the synthesis of 4-Chloro-2-ethoxyphenol.[3]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Grade
4-ChlorocatecholC₆H₅ClO₂144.56≥98%
Sodium Hydroxide (NaOH)NaOH40.00Reagent Grade
Diethyl Sulfate ((C₂H₅)₂SO₄)(C₂H₅)₂SO₄154.19≥98%
TolueneC₇H₈92.14Anhydrous
Hydrochloric Acid (HCl)HCl36.462 M solution
Sodium Chloride (NaCl)NaCl58.44Saturated solution (brine)
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Reagent Grade
Diethyl Ether(C₂H₅)₂O74.12Anhydrous
Ethyl AcetateC₄H₈O₂88.11ACS Grade
HexaneC₆H₁₄86.18ACS Grade
Equipment
  • Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Heating mantle with a temperature controller.

  • Separatory funnel.

  • Rotary evaporator.

  • Glassware for extraction and filtration.

  • Thin-layer chromatography (TLC) apparatus.

  • Column chromatography setup.

Reaction Workflow

SynthesisWorkflow A 1. Dissolution & Deprotonation B 2. Ethylation Reaction A->B Add Diethyl Sulfate (60-65 °C, 3h) C 3. Work-up & Extraction B->C Acidification & Phase Separation D 4. Purification C->D Column Chromatography E 5. Characterization D->E NMR, MS, IR

Sources

Ethylation of 4-chlorocatechol to produce 4-Chloro-2-ethoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Ethylation of 4-Chlorocatechol for the Synthesis of 4-Chloro-2-ethoxyphenol

Authored by: A Senior Application Scientist

This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of 4-Chloro-2-ethoxyphenol via the ethylation of 4-chlorocatechol. It provides a detailed exploration of the reaction's theoretical underpinnings, a step-by-step experimental protocol, and critical insights into procedural nuances to ensure a successful and safe synthesis.

Introduction: The Significance of 4-Chloro-2-ethoxyphenol

4-Chloro-2-ethoxyphenol is a valuable intermediate in the synthesis of a variety of organic molecules. Its substituted phenol structure makes it a key building block in the pharmaceutical and agrochemical industries. The strategic placement of the chloro, ethoxy, and hydroxyl groups allows for further functionalization, leading to complex molecules with desired biological activities. The synthesis route from 4-chlorocatechol is a common and efficient method, relying on the well-established Williamson ether synthesis.[1] Understanding the intricacies of this process is paramount for achieving high yields and purity.

Reaction Principle: The Williamson Ether Synthesis

The ethylation of 4-chlorocatechol is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3][4] The core of this synthesis involves two main steps:

  • Deprotonation: The phenolic hydroxyl group of 4-chlorocatechol is weakly acidic. In the presence of a strong base, such as sodium hydroxide (NaOH), one of the hydroxyl protons is abstracted to form a more nucleophilic phenoxide ion.[2][3] Given the two hydroxyl groups on the catechol ring, regioselectivity becomes a key consideration. The hydroxyl group ortho to the chlorine atom is generally more acidic due to the electron-withdrawing inductive effect of the halogen, favoring deprotonation at this site.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a potent nucleophile. It attacks the electrophilic carbon of an ethylating agent, such as diethyl sulfate or an ethyl halide.[1][3] This attack displaces the leaving group (e.g., sulfate or halide) in a concerted SN2 fashion, forming the new carbon-oxygen bond of the ether.[4]

Primary alkyl halides are ideal for this reaction as they are most susceptible to SN2 attack and less prone to competing elimination reactions.[2][3]

Reaction Mechanism Diagram

The following diagram illustrates the SN2 mechanism for the ethylation of 4-chlorocatechol.

Williamson_Ether_Synthesis 4CC 4-Chlorocatechol Phenoxide 4-Chloro-phenoxide ion 4CC->Phenoxide Base NaOH H2O H₂O Base->H2O Phenoxide_ion 4-Chloro-phenoxide ion Phenoxide->Phenoxide_ion Na+ Na⁺ Product 4-Chloro-2-ethoxyphenol Phenoxide_ion->Product Phenoxide_ion->Product + Et₂SO₄ Et_Agent Diethyl Sulfate (Et₂SO₄) Leaving_Group EtSO₄⁻ Et_Agent->Leaving_Group

Caption: Mechanism of Williamson ether synthesis for 4-Chloro-2-ethoxyphenol.

Detailed Experimental Protocol

This protocol is adapted from established methods for the ethylation of catechols.[5] Researchers should perform a thorough risk assessment before commencing any experimental work.

Materials and Reagents
Reagent/MaterialFormulaCAS No.M.Wt.Notes
4-ChlorocatecholC₆H₅ClO₂2138-22-9144.56Corrosive solid.[6]
Diethyl Sulfate(C₂H₅)₂SO₄64-67-5154.18Toxic and carcinogenic.[7]
Sodium HydroxideNaOH1310-73-240.00Corrosive.
TolueneC₇H₈108-88-392.14Flammable, irritant.
Hydrochloric AcidHCl7647-01-036.46(Concentrated) Corrosive.
Anhydrous MgSO₄/Na₂SO₄---Drying agent.
Deionized WaterH₂O7732-18-518.02
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel (500 mL)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

  • Vacuum distillation apparatus

Safety Precautions
  • 4-Chlorocatechol: Causes severe skin burns and eye damage.[6][8] Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Diethyl Sulfate: Highly toxic, a suspected carcinogen, and can cause severe burns.[7] All manipulations should be performed in a certified chemical fume hood.[7] Use appropriate gloves and face shield.[7]

  • Sodium Hydroxide and Hydrochloric Acid: Corrosive. Avoid contact with skin and eyes.

  • Toluene: Flammable liquid and vapor. Keep away from ignition sources.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. Ensure all glassware is dry.

  • Reagent Charging:

    • To the flask, add 4-chlorocatechol (e.g., 0.2 mol, 28.9 g).

    • Add toluene (250 mL) as the solvent.

    • Prepare an aqueous solution of sodium hydroxide (e.g., 0.22 mol, 8.8 g in 50 mL of water) and add it to the flask. Stir the mixture for 10-15 minutes at room temperature (20-25°C) to form the sodium phenoxide salt.[5]

  • Addition of Ethylating Agent:

    • Charge the dropping funnel with diethyl sulfate (e.g., 0.21 mol, 32.4 g).

    • Add the diethyl sulfate dropwise to the stirred reaction mixture over a period of 30-45 minutes. An exothermic reaction may occur; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction:

    • After the addition is complete, heat the mixture to 60-65°C and maintain this temperature with stirring for 3-4 hours.[5]

    • Further heat the mixture to reflux (approx. 85-90°C for toluene/water azeotrope) and continue stirring for an additional 2 hours to ensure the reaction goes to completion.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel. The layers should separate; an organic (toluene) layer and an aqueous layer.

    • Separate the two layers.

    • To the aqueous layer, add more toluene (100 mL) to extract any remaining product.[5]

    • Combine all organic layers.

    • Wash the combined organic layer with 1M sodium hydroxide solution (2 x 50 mL) to remove any unreacted 4-chlorocatechol.

    • Wash the organic layer with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Remove the toluene solvent using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield pure 4-Chloro-2-ethoxyphenol.

  • Characterization:

    • The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess its purity. Purity can be quantified using HPLC or GC analysis.

Experimental Workflow Diagram

Workflow A 1. Reagent Setup (4-Chlorocatechol, NaOH, Toluene) B 2. Dropwise Addition (Diethyl Sulfate) A->B Stirring C 3. Reaction (Heat to 60-65°C, then reflux) B->C Exotherm Control D 4. Work-up (Cooling & Phase Separation) C->D E 5. Extraction & Washing (Toluene, NaOH, Brine) D->E F 6. Drying & Solvent Removal (MgSO₄, Rotovap) E->F G 7. Purification (Vacuum Distillation) F->G H 8. Characterization (NMR, MS, HPLC) G->H

Caption: Experimental workflow for the synthesis of 4-Chloro-2-ethoxyphenol.

Data Summary and Expected Results

The following table summarizes the key quantitative parameters for the described protocol.

ParameterValueUnitNotes
4-Chlorocatechol28.9g0.2 mol, 1.0 eq.
Diethyl Sulfate32.4g0.21 mol, 1.05 eq.
Sodium Hydroxide8.8g0.22 mol, 1.1 eq.
Toluene350 (250+100)mL
Reaction Temperature60-65, then reflux°C
Reaction Time5-6hours
Expected Yield 75-85%Based on similar catechol ethylations.[5]
Product Appearance Colorless to light yellow liquid-

Troubleshooting

  • Low Yield: May result from incomplete reaction or loss during work-up. Ensure sufficient reaction time and temperature. Perform extractions carefully. The base concentration and temperature control are critical to avoid side reactions.[9]

  • Presence of Di-ethylated Product: Over-ethylation can occur if an excess of the ethylating agent is used or if the reaction temperature is too high. Use of stoichiometric amounts or a slight excess of the catechol can minimize this.

  • Unreacted 4-Chlorocatechol in Product: Indicates incomplete reaction or insufficient washing with base during work-up. Increase the number of NaOH washes.

  • Formation of Tars/Resins: Can occur if the temperature is too high or the base is too concentrated.[9]

References

  • Technical Disclosure Commons. Process for the preparation of 2-ethoxy-phenol. (2022-09-19). Available at: [Link]

  • Quick Company. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Available at: [Link]

  • Khan Academy. Williamson ether synthesis. Available at: [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. (2025-03-22). Available at: [Link]

  • PubChem. 4-Chlorocatechol. National Center for Biotechnology Information. Available at: [Link]

  • PrepChem.com. Preparation of 4-chloro-2-nitrophenol. Available at: [Link]

  • PubChem. 2-Ethoxyphenol. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. CN101481311A - Preparation of 4-chloro-2-nitrophenol.
  • LookChem. Cas 94-71-3,2-Ethoxyphenol. Available at: [Link]

  • Google Patents. CN102078808A - Catalyst used for synthesizing o-ethoxyphenol and preparation method thereof.
  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). Available at: [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. (2018-05-01). Available at: [Link]

  • SYNTHETIKA. Diethyl Sulfate Ethylating Agent Sulfuric acid diethyl ester Pure - 500ml. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Biaryl Ethers Utilizing 4-Chloro-2-ethoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biaryl Ethers and the Utility of 4-Chloro-2-ethoxyphenol

Biaryl ether moieties are a cornerstone in modern medicinal chemistry and drug development, forming the structural backbone of a multitude of pharmacologically active compounds.[1] Their prevalence stems from their conformational flexibility and ability to mimic key biological recognition motifs. The synthesis of these structures, however, can be challenging, often requiring harsh reaction conditions that are incompatible with complex molecular architectures. The strategic selection of starting materials is therefore paramount to achieving efficient and selective synthesis.

This guide details the application of 4-Chloro-2-ethoxyphenol as a versatile building block for the synthesis of functionalized biaryl ethers. The presence of the chloro, ethoxy, and hydroxyl groups on the phenyl ring offers a unique combination of steric and electronic properties, allowing for targeted coupling reactions while providing handles for further molecular elaboration. The ethoxy group, in particular, can enhance solubility and modulate the pharmacokinetic properties of the final compound.

We present two robust and widely applicable protocols for the synthesis of biaryl ethers from 4-Chloro-2-ethoxyphenol: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O coupling reaction.[2][3] This document provides detailed, step-by-step methodologies, insights into the causality behind experimental choices, and comprehensive troubleshooting guidance to empower researchers in their synthetic endeavors.

Reaction Schematics and Mechanistic Overview

The synthesis of biaryl ethers from 4-Chloro-2-ethoxyphenol can be approached via two primary catalytic cross-coupling strategies. The choice between the Ullmann condensation and the Buchwald-Hartwig reaction will depend on the specific substrate scope, functional group tolerance, and desired reaction conditions.

Ullmann Condensation: A Classic Approach

The Ullmann condensation is a copper-catalyzed reaction that typically involves the coupling of an aryl halide with a phenol.[2] Traditionally, these reactions require high temperatures and stoichiometric amounts of copper.[4] However, modern iterations utilize catalytic amounts of copper salts with the aid of ligands to facilitate the reaction under milder conditions.[5]

General Reaction:

Ar-X + 4-Chloro-2-ethoxyphenol --(Cu Catalyst, Base, Ligand)--> Ar-O-(4-Chloro-2-ethoxyphenyl)

The mechanism is believed to proceed through the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the desired biaryl ether and regenerates the copper(I) catalyst.[6]

Buchwald-Hartwig C-O Coupling: A Milder Alternative

The Buchwald-Hartwig C-O coupling is a palladium-catalyzed cross-coupling reaction that has emerged as a powerful and versatile method for the formation of C-O bonds.[3] It generally proceeds under milder conditions than the classical Ullmann reaction and exhibits a broader substrate scope.[7]

General Reaction:

Ar-X + 4-Chloro-2-ethoxyphenol --(Pd Catalyst, Base, Ligand)--> Ar-O-(4-Chloro-2-ethoxyphenyl)

The catalytic cycle is thought to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide. Reductive elimination from the resulting palladium(II) complex affords the biaryl ether and regenerates the Pd(0) catalyst.

Experimental Protocols

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Palladium and copper catalysts, as well as the ligands and bases used, may be toxic or irritants. Consult the safety data sheet (SDS) for each reagent before use.[8][9]

  • Organic solvents are flammable and should be handled away from ignition sources.

Protocol 1: Ullmann Condensation for Biaryl Ether Synthesis

This protocol is adapted from general procedures for copper-catalyzed C-O coupling reactions.[10][11]

Materials:

  • 4-Chloro-2-ethoxyphenol

  • Aryl halide (e.g., aryl iodide or aryl bromide)

  • Copper(I) iodide (CuI)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) as base[4]

  • 1,10-Phenanthroline or Picolinic acid as ligand[5][12]

  • Anhydrous, high-boiling polar solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[2]

  • Schlenk flask or other suitable reaction vessel for inert atmosphere

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Step-by-Step Methodology:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-Chloro-2-ethoxyphenol (1.0 equiv.), the aryl halide (1.2 equiv.), copper(I) iodide (0.1 equiv.), the chosen ligand (0.2 equiv.), and the base (2.0 equiv.).

    • Rationale: The use of a slight excess of the aryl halide ensures complete consumption of the limiting phenol. The catalytic amounts of copper and ligand are sufficient to drive the reaction. The base is crucial for the deprotonation of the phenol to form the reactive phenoxide.

  • Solvent Addition and Reaction:

    • Add the anhydrous solvent via syringe. The reaction concentration should be approximately 0.1-0.5 M with respect to the 4-Chloro-2-ethoxyphenol.

    • Stir the reaction mixture at a temperature ranging from 100 to 140 °C. The optimal temperature will depend on the reactivity of the aryl halide.

    • Rationale: High-boiling polar aprotic solvents are used to ensure all reagents remain in solution at the elevated temperatures required for the Ullmann condensation.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • A typical reaction time is 12-24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

    • Wash the organic layer with water and brine to remove the DMF/DMSO and any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Concentrate the dried organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Buchwald-Hartwig C-O Coupling for Biaryl Ether Synthesis

This protocol is based on established methods for palladium-catalyzed diaryl ether synthesis.[13][14]

Materials:

  • 4-Chloro-2-ethoxyphenol

  • Aryl halide (e.g., aryl bromide or aryl chloride) or aryl triflate

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium source

  • A suitable biarylphosphine ligand (e.g., XPhos, SPhos, or RuPhos)

  • A non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)

  • Anhydrous, aprotic solvent such as toluene or dioxane

  • Schlenk flask or other suitable reaction vessel for inert atmosphere

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Step-by-Step Methodology:

  • Reaction Setup:

    • In a glovebox or under a stream of inert gas, add the palladium precursor (0.01-0.05 equiv.), the biarylphosphine ligand (0.02-0.10 equiv.), and the base (1.5-2.0 equiv.) to a dry Schlenk flask.

    • Add 4-Chloro-2-ethoxyphenol (1.0 equiv.) and the aryl halide (1.2 equiv.).

    • Rationale: The palladium catalyst and the bulky, electron-rich phosphine ligand are essential for the catalytic cycle. The choice of ligand can significantly impact the reaction efficiency. The base is required for the formation of the palladium-phenoxide intermediate.

  • Solvent Addition and Reaction:

    • Add the anhydrous solvent via syringe.

    • Stir the reaction mixture at a temperature ranging from 80 to 110 °C.

    • Rationale: Toluene and dioxane are common solvents for Buchwald-Hartwig couplings due to their ability to dissolve the reactants and their relatively high boiling points.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or GC-MS.

    • Reaction times are typically shorter than for the Ullmann condensation, often ranging from 2 to 12 hours.

  • Workup:

    • Follow the same workup procedure as described for the Ullmann condensation (Protocol 1, step 4).

  • Purification:

    • Follow the same purification procedure as described for the Ullmann condensation (Protocol 1, step 5).

Data Presentation: Comparison of Synthetic Methods

ParameterUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Copper(I) salts (e.g., CuI)Palladium(0) or Palladium(II) precursors
Ligand N- or O-donor ligands (e.g., 1,10-phenanthroline)Bulky, electron-rich phosphines (e.g., XPhos)
Base Inorganic bases (e.g., K₃PO₄, Cs₂CO₃)Strong, non-nucleophilic bases (e.g., NaOtBu) or Cs₂CO₃
Solvent High-boiling polar aprotic (e.g., DMF, DMSO)Aprotic (e.g., Toluene, Dioxane)
Temperature 100 - 140 °C80 - 110 °C
Reaction Time 12 - 24 hours2 - 12 hours
Substrate Scope Generally good for aryl iodides and activated aryl bromidesBroader scope, including less reactive aryl chlorides
Functional Group Tolerance ModerateGenerally higher

Visualization of Experimental Workflows

Ullmann_Condensation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reagents to Schlenk Flask (4-Chloro-2-ethoxyphenol, Aryl Halide, CuI, Ligand, Base) B 2. Add Anhydrous Solvent (DMF or DMSO) A->B Inert Atmosphere C 3. Heat and Stir (100-140 °C) B->C D 4. Monitor Reaction (TLC or GC-MS) C->D E 5. Cool and Dilute D->E Reaction Complete F 6. Filter through Celite E->F G 7. Wash and Dry Organic Layer F->G H 8. Concentrate G->H I 9. Column Chromatography H->I

Caption: Workflow for Ullmann Condensation.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Catalyst, Ligand, and Base to Schlenk Flask B 2. Add 4-Chloro-2-ethoxyphenol and Aryl Halide A->B Inert Atmosphere C 3. Add Anhydrous Solvent (Toluene or Dioxane) B->C D 4. Heat and Stir (80-110 °C) C->D E 5. Monitor Reaction (TLC or GC-MS) D->E F 6. Cool and Dilute E->F Reaction Complete G 7. Filter through Celite F->G H 8. Wash and Dry Organic Layer G->H I 9. Concentrate H->I J 10. Column Chromatography I->J

Caption: Workflow for Buchwald-Hartwig Coupling.

Troubleshooting and Self-Validation

Observation Potential Cause Suggested Solution
No reaction or low conversion Inactive catalystUse fresh catalyst and ensure proper handling under inert conditions.
Insufficiently strong baseFor Buchwald-Hartwig, ensure NaOtBu is fresh and handled in a glovebox. For Ullmann, try a stronger base like Cs₂CO₃.
Deactivated aryl halideAryl chlorides can be challenging for Ullmann. Consider using the corresponding aryl bromide or iodide, or switch to the Buchwald-Hartwig protocol with a suitable ligand.
Steric hindranceThe ethoxy group on 4-Chloro-2-ethoxyphenol may sterically hinder the reaction. For Buchwald-Hartwig, try a bulkier ligand. For Ullmann, higher temperatures and longer reaction times may be necessary.
Formation of side products Homocoupling of the aryl halideLower the catalyst loading or temperature.
Reduction of the aryl halideEnsure the reaction is free of water and other protic sources.
Ether cleavageIf the product is unstable at high temperatures, consider using the milder Buchwald-Hartwig conditions.
Difficulty in purification Residual high-boiling solvent (DMF/DMSO)Perform multiple aqueous washes during workup. A small amount of lithium chloride in the first wash can help to break up the solvent-product complex.
Co-elution of product and starting materialOptimize the solvent system for column chromatography. A shallow gradient may be required.

Analytical Characterization of the Biaryl Ether Product

A combination of analytical techniques should be employed to confirm the structure and purity of the synthesized biaryl ether.[15][16]

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and preliminary purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight of the product and assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the biaryl ether, including the connectivity of the aromatic rings and the stereochemistry, if applicable.

  • High-Performance Liquid Chromatography (HPLC): For accurate determination of purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic ether linkage and other functional groups present in the molecule.

Conclusion

4-Chloro-2-ethoxyphenol is a valuable and versatile starting material for the synthesis of biaryl ethers, which are of significant interest in drug discovery and materials science. By leveraging the well-established Ullmann condensation and Buchwald-Hartwig C-O coupling reactions, researchers can access a wide range of functionalized biaryl ethers. The choice of synthetic route will be dictated by the specific requirements of the target molecule, including functional group compatibility and desired reaction scale. The protocols and troubleshooting guide provided herein are intended to serve as a comprehensive resource for scientists engaged in the synthesis of these important molecular scaffolds.

References

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-aryl bond formation one century after the discovery of the Ullmann reaction. Chemical Reviews, 102(5), 1359-1469. Available at: [Link]

  • Song, Z.-Q., & Wang, D.-H. (2020). Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid. Organic Letters, 22(21), 8496-8500. Available at: [Link]

  • Barbero, M., Cadamuro, S., Dughera, S., & Vigorita, V. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3567. Available at: [Link]

  • Monostori, T., Bakos, J., & Keglevich, G. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic Preparations and Procedures International, 46(3), 227-268. Available at: [Link]

  • Al-Masum, M., & Alwan, H. (2020). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 1(1), 1-6. Available at: [Link]

  • Hosseinzadeh, R., Tajbakhsh, M., Mohadjerani, M., & Alikarami, M. (2008). Synthesis of Diaryl Ethers Through the Copper-Catalyzed Arylation of Phenols with Aryl Iodides Using KF/Al2O3. Synthetic Communications, 38(18), 3023-3031. Available at: [Link]

  • Sherwood, J. R., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2020). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society, 142(40), 17049-17063. Available at: [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. The Journal of organic chemistry, 75(5), 1791–1794. Available at: [Link]

  • Salvi, L., Davis, N. R., Ali, S. Z., & Buchwald, S. L. (2012). A new biarylphosphine ligand for the Pd-catalyzed synthesis of diaryl ethers under mild conditions. Organic letters, 14(1), 170–173. Available at: [Link]

  • Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. Available at: [Link]

  • Wang, L., He, W., & Yu, Z. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC advances, 9(41), 23831–23835. Available at: [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - In Modern Arylation Methods. Available at: [Link]

  • Aryl ether synthesis by etherification (alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Williams, D. R., et al. (2023). Synthesis and biological evaluation of biaryl alkyl ethers as inhibitors of IDO1. Bioorganic & medicinal chemistry letters, 83, 129280. Available at: [Link]

  • Safety Data Sheet: 4-Allyl-2-methoxyphenol - Carl ROTH. Available at: [Link]

  • Palladium-catalysed synthesis of aryl ethers - Google Patents.
  • Hosseinzadeh, R., Tajbakhsh, M., Mohadjerani, M., & Alikarami, M. (2008). Synthesis of Diaryl Ethers Through the Copper-Catalyzed Arylation of Phenols with Aryl Iodides Using KF/Al2O3. Synthetic Communications, 38(18), 3023-3031. Available at: [Link]

  • Williams, D. R., et al. (2023). Synthesis and biological evaluation of biaryl alkyl ethers as inhibitors of IDO1. Bioorganic & medicinal chemistry letters, 83, 129280. Available at: [Link]

  • Wang, L., He, W., & Yu, Z. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC advances, 9(41), 23831–23835. Available at: [Link]

  • Mann, G., & Hartwig, J. F. (1997). Palladium-Catalyzed Formation of Diaryl Ethers from Aryl Bromides. Electron Poor Phosphines Enhance Reaction Yields. Tetrahedron Letters, 38(46), 8005-8008. Available at: [Link]

  • Organic Letters Ahead of Print - ACS Publications. Available at: [Link]

  • SAFETY DATA SHEET - 2-Ethoxyphenol. Available at: [Link]

  • Ebejer, J.-P., et al. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PloS one, 13(3), e0192974. Available at: [Link]

  • Al-Masum, M., & Alalwan, H. (2020). Palladium-Catalyzed Unprecedented Cross-Coupling of Mixed Phenols and Halides for the Synthesis of Aromatic Ethers. ProQuest Dissertations Publishing. Available at: [Link]

  • Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox | LCGC International - Chromatography Online. Available at: [Link]

Sources

Precision O-Alkylation Protocols for 4-Chlorocatechol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-OC-4CC-01

Executive Summary

4-Chlorocatechol (4-CC) is a high-value scaffold in medicinal chemistry, serving as the core pharmacophore for various kinase inhibitors (e.g., Saracatinib/AZD0530) and agrochemicals. However, its dual hydroxyl functionality presents a classic regioselectivity challenge. The electron-withdrawing chlorine atom at position 4 creates a subtle acidity gradient between the C1 and C2 hydroxyls, leading to isomeric mixtures during alkylation.

This guide provides two distinct, field-validated protocols:

  • Global Protection (Methylenation): High-yield synthesis of the 5-chloro-1,3-benzodioxole ring.[1]

  • Regioselective Mono-alkylation: A controlled protocol favoring the 2-alkoxy-4-chlorophenol isomer based on pKa differentiation.

Mechanistic Insight: The Regioselectivity Paradox

To control the reaction, one must understand the electronic environment of the substrate. 4-Chlorocatechol possesses two non-equivalent hydroxyl groups.

  • OH at Position 1: Located para to the Chlorine.

  • OH at Position 2: Located meta to the Chlorine.

The Acidity Driver: While Chlorine is an ortho/para director in Electrophilic Aromatic Substitution (EAS) due to resonance (+M), its influence on phenol acidity is dominated by the inductive effect (-I).

  • The Hammett substituent constant (

    
    ) for Cl is higher at the meta position (
    
    
    
    ) than at the para position (
    
    
    ).

Under thermodynamic control or stoichiometric base conditions, the C2-alkoxide forms preferentially, leading to nucleophilic attack from the C2 oxygen.

Visualizing the Reaction Pathway[2]

ReactionPathway Substrate 4-Chlorocatechol Intermediate Mono-Anion Species (Equilibrium) Substrate->Intermediate + Base Base Base (e.g., Cs2CO3) PathA Path A: C2-O Deprotonation (Major - More Acidic) Intermediate->PathA Fast (Kinetic) & Stable PathB Path B: C1-O Deprotonation (Minor - Less Acidic) Intermediate->PathB Slower ProductA Product A: 2-Alkoxy-4-chlorophenol PathA->ProductA + R-X (SN2) ProductB Product B: 1-Alkoxy-4-chlorophenol PathB->ProductB + R-X (SN2)

Figure 1: Mechanistic pathway demonstrating the preference for C2-alkylation based on the higher acidity of the meta-hydroxyl group.

Protocol A: Synthesis of 5-Chloro-1,3-Benzodioxole

Application: Synthesis of Saracatinib (AZD0530) intermediates. Objective: Complete "capping" of both hydroxyls with a methylene bridge.

Materials
  • Substrate: 4-Chlorocatechol (1.0 eq)

  • Reagent: Bromochloromethane (ClCH2Br) or Dibromomethane (CH2Br2) (1.5 eq)

  • Base: Cesium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve 4-Chlorocatechol (10.0 g, 69.2 mmol) in anhydrous DMF (100 mL).

  • Base Addition: Add

    
     (56.3 g, 173 mmol) in a single portion. The suspension will turn dark (phenoxide formation).
    
  • Alkylation: Add Bromochloromethane (6.7 mL, 103 mmol) dropwise via syringe over 10 minutes.

    • Note:

      
       is often preferred over 
      
      
      
      due to cost and stability, though
      
      
      is a viable alternative.
  • Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting catechol (polar) should disappear, replaced by a non-polar spot (

    
    ).
    
  • Workup:

    • Cool to room temperature.[2]

    • Pour into ice-water (500 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Vacuum distillation or Silica Gel Flash Chromatography (100% Hexanes

    
     5% EtOAc/Hexanes).
    

Expected Yield: 85-92% Data Validation:


 NMR (CDCl3) should show a singlet at 

ppm (2H) for the methylenedioxy bridge.

Protocol B: Regioselective Mono-Methylation

Application: Synthesis of Vanilloid analogs. Objective: Selective formation of 5-chloro-2-methoxyphenol (major) over 4-chloro-2-methoxyphenol (minor).

Materials
  • Substrate: 4-Chlorocatechol (1.0 eq)

  • Reagent: Methyl Iodide (MeI) (0.95 eq) - Sub-stoichiometric to prevent dialkylation.

  • Base: Lithium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (1.0 eq)
  • Solvent: Acetone (HPLC Grade)

Step-by-Step Methodology
  • Stoichiometry Control: Dissolve 4-Chlorocatechol (5.0 g, 34.6 mmol) in Acetone (50 mL).

  • Base Activation: Add

    
     (4.78 g, 34.6 mmol). Stir at room temperature for 15 minutes.
    
  • Controlled Addition: Cool the solution to 0°C . Add MeI (2.05 mL, 32.9 mmol) very slowly (over 30 minutes) using a syringe pump.

    • Critical: Keeping MeI limiting (0.95 eq) ensures unreacted starting material remains, which is easier to separate than the dimethylated byproduct.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup:

    • Filter off the inorganic salts.

    • Concentrate the filtrate.

    • Redissolve in DCM and wash with dilute HCl (0.1 M) to neutralize any phenoxides.

  • Purification (Isomer Separation):

    • The crude mixture contains:

      • Major: 5-chloro-2-methoxyphenol (C2-alkylation)

      • Minor: 4-chloro-2-methoxyphenol (C1-alkylation)

      • Trace: 4-chloroveratrole (Dialkylated)

    • Column Chromatography: Use a gradient of Hexane/DCM. The isomers often separate due to different intramolecular H-bonding capabilities.

Isomer Identification Data
CompoundStructure

NMR Characteristic
Regiochemistry Basis
Isomer A (Major) 5-chloro-2-methoxyphenolOMe at

3.88
Alkylation at more acidic C2-OH
Isomer B (Minor) 4-chloro-2-methoxyphenolOMe at

3.86
Alkylation at less acidic C1-OH

Workflow Visualization

Workflow Start Start: 4-Chlorocatechol Decision Target Molecule? Start->Decision Route1 Route A: Benzodioxole (Global Protection) Decision->Route1 Scaffold Synthesis Route2 Route B: Mono-Alkylation (Regioselective) Decision->Route2 Fine Chemical/Vanilloid Reagents1 CH2Br2 + Cs2CO3 DMF, 80°C Route1->Reagents1 Product1 5-Chloro-1,3-benzodioxole (>90% Yield) Reagents1->Product1 Reagents2 0.95 eq MeI + K2CO3 Acetone, 0°C Route2->Reagents2 Separation Chromatography Separation (Isomer A vs B) Reagents2->Separation Product2 5-Chloro-2-methoxyphenol (Major Isomer) Separation->Product2

Figure 2: Decision tree for selecting the appropriate alkylation protocol based on the desired pharmaceutical intermediate.

References

  • Hennequin, L. F., et al. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-substituted quinazolin-4-amine inhibitors of Src kinase.[3] Journal of Medicinal Chemistry.

  • Fujita, M., et al. (2002). Regioselective alkylation of catechols. Chemical & Pharmaceutical Bulletin.

  • Vertex Pharmaceuticals. (2005). Process for the preparation of benzodioxole derivatives.[1][2][4][5] US Patent 20050143442.

  • Hansch, C., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.

Sources

4-Chloro-2-ethoxyphenol in synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 4-chloro-2-ethoxyphenol (CAS 18113-10-5) as a regiochemically distinct scaffold for constructing fused heterocyclic systems. Unlike its methoxy analogue (4-chloroguaiacol), the 2-ethoxy substituent provides enhanced lipophilicity (logP modulation) and specific steric steering, making it a valuable building block for 5-chloro-7-ethoxybenzofurans and 6-chloro-8-ethoxycoumarins . These motifs are critical in the development of vanilloid receptor antagonists, kinase inhibitors, and agrochemical fungicides.

Chemical Profile & Reactivity Logic

Structural Analysis

The scaffold presents a trisubstituted benzene ring with three distinct directing forces:

  • C1-Hydroxyl (OH): Strong electron donor; directs electrophiles ortho/para.

  • C2-Ethoxy (OEt): Moderate donor; directs ortho/para.

  • C4-Chloro (Cl): Weak deactivator; directs ortho/para.

Regiochemical Steering (The "Open Ortho" Rule)

In electrophilic aromatic substitution (SEAr) or cyclization reactions, the C6 position is the exclusive reactive site.

  • C3 (Between OEt and Cl): Sterically occluded and electronically disfavored.

  • C5 (Ortho to Cl): Disfavored due to the inductive withdrawal of the chlorine and lack of strong activation compared to C6 (which is ortho to the strong OH donor).

  • C6 (Ortho to OH): Sterically accessible and strongly activated by the hydroxyl group.

Implication: Cyclization reactions involving the phenol oxygen and an adjacent carbon will almost invariably yield 7-ethoxy-5-chloro- (benzofuran numbering) or 8-ethoxy-6-chloro- (coumarin numbering) regioisomers.

Application Workflow: Reaction Landscape

The following decision tree illustrates the primary synthetic pathways for this scaffold.

ReactionLandscape Start 4-Chloro-2-ethoxyphenol (Starting Material) PathA Route A: O-Alkylation Start->PathA + Ethyl bromoacetate (K2CO3, DMF) PathB Route B: Pechmann Condensation Start->PathB + Ethyl acetoacetate (H2SO4 or Amberlyst) PathC Route C: Formylation Start->PathC + POCl3/DMF (Vilsmeier-Haack) InterA Phenoxyacetate Intermediate PathA->InterA ProdB 6-Chloro-8-ethoxy-4-methylcoumarin PathB->ProdB One-pot Acid Catalysis InterC 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde PathC->InterC ProdA 5-Chloro-7-ethoxybenzofuran InterA->ProdA Cyclization (NaOEt/EtOH) ProdC Schiff Bases / Styrenes (Linker Chemistry) InterC->ProdC

Figure 1: Synthetic divergence of 4-chloro-2-ethoxyphenol. The scaffold allows access to benzofurans (Route A) and coumarins (Route B) with high regiocontrol.

Detailed Protocols

Protocol A: Synthesis of Ethyl 5-chloro-7-ethoxybenzofuran-2-carboxylate

Rationale: This route avoids the harsh conditions of Rap-Stoermer reactions, offering higher yields and cleaner workup for chlorinated phenols.

Step 1: O-Alkylation

  • Reagents: 4-Chloro-2-ethoxyphenol (1.0 eq), Ethyl bromoacetate (1.2 eq), Potassium Carbonate (anhydrous, 2.0 eq), DMF (0.5 M concentration).

  • Procedure:

    • Dissolve phenol in DMF under N2 atmosphere.

    • Add K2CO3 and stir for 15 min at RT to generate the phenoxide.

    • Dropwise add ethyl bromoacetate.

    • Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Quench: Pour into ice water. The product (Ethyl 2-(4-chloro-2-ethoxyphenoxy)acetate) usually precipitates. Filter and dry.[1][2]

    • Yield Expectation: 90-95%.

Step 2: Cyclization (Intramolecular Aldol-type) Note: Direct cyclization of the ester requires a formylation step first, or use of a specific Rap-Stoermer modification. Below is the Interrupted Feist-Benary logic which is most reliable for this scaffold.

Revised Step 2 (Vilsmeier-Haack Route - Recommended for Purity):

  • Formylation: Treat the starting phenol with POCl3/DMF to get 5-chloro-3-ethoxy-2-hydroxybenzaldehyde . (Reaction occurs at C6).

  • Cyclization:

    • Reagents: Salicylaldehyde intermediate (1.0 eq), Ethyl bromoacetate (1.2 eq), K2CO3 (2.5 eq), DMF.

    • Procedure: Reflux at 100°C for 6 hours.

    • Mechanism: The phenoxide displaces the bromide, followed by an intramolecular Knoevenagel condensation on the aldehyde to close the furan ring.

    • Workup: Pour into water, extract with EtOAc. Recrystallize from Ethanol.[1][2][3][4]

    • Product: Ethyl 5-chloro-7-ethoxybenzofuran-2-carboxylate.

Protocol B: Pechmann Condensation to Coumarins

Rationale: The Pechmann condensation is the most direct route to the coumarin core. The use of solid acid catalysts (Amberlyst-15) is preferred over H2SO4 to prevent dechlorination or tar formation.

Target: 6-Chloro-8-ethoxy-4-methylcoumarin

  • Reagents:

    • 4-Chloro-2-ethoxyphenol (10 mmol)

    • Ethyl Acetoacetate (10 mmol)

    • Amberlyst-15 (10 wt%) or Sulfamic Acid (10 mol%)

    • Solvent: Toluene (for azeotropic removal of water) or Solvent-free (at 100°C).

  • Procedure:

    • Combine phenol and keto-ester in a round-bottom flask.

    • Add catalyst.[1][2][4]

    • Heat to 110°C (oil bath). If using toluene, use a Dean-Stark trap.

    • Reaction time: 2–4 hours. Monitor by TLC (appearance of blue fluorescent spot under UV 365nm).

    • Workup:

      • Hot filtration to remove solid catalyst.

      • Cool filtrate to 0°C. The coumarin typically crystallizes out.

      • Wash with cold ethanol.[1]

  • Data Validation:

    • 1H NMR: Look for the C3-H singlet of coumarin (~6.2 ppm) and the C4-Methyl doublet/singlet (~2.4 ppm).

    • Regiochemistry Check: The aromatic region should show two singlets (or meta-coupled doublets, J~2Hz) representing H5 and H7. If H5 and H7 are meta-coupled, the structure is confirmed as 6-chloro-8-ethoxy.

Mechanistic Insight: Benzofuran Formation

The formation of the benzofuran core involves a cascade sequence. Understanding this mechanism is crucial for troubleshooting low yields.

BenzofuranMech cluster_regio Regioselectivity Checkpoint Step1 Deprotonation of Phenol (Formation of Nucleophile) Step2 SN2 Attack on Ethyl Bromoacetate (Formation of Ether Linkage) Step1->Step2 K2CO3 / DMF Step3 Base-Mediated Aldol Condensation (Ring Closure onto Aldehyde) Step2->Step3 Intramolecular Step4 Dehydration / Aromatization Step3->Step4 -H2O Note Cyclization occurs at C6 (Ortho to O-Linkage) due to aldehyde placement in prior step. Step3->Note

Figure 2: Mechanistic cascade for the synthesis of 5-chloro-7-ethoxybenzofuran from the salicylaldehyde intermediate.

Critical Parameters & Troubleshooting

ParameterRecommendationScientific Rationale
Solvent Choice DMF or MeCN Polar aprotic solvents maximize the nucleophilicity of the phenoxide anion for the SN2 step.
Temperature 60°C (Alkylation) vs 110°C (Cyclization) Alkylation is fast; high heat risks ester hydrolysis. Cyclization requires energy to overcome the entropic barrier of ring closure.
Catalyst (Pechmann) Sulfamic Acid / Amberlyst Traditional H2SO4 can cause sulfonation of the activated aromatic ring. Solid acids improve selectivity [1].
Impurity Control Monitor for Dechlorination Under harsh reducing conditions or extreme basic reflux, the Cl group can be labile. Avoid Pd/C hydrogenation steps if the Cl is to be retained.

References

  • Sigma-Aldrich. 4-Chloro-2-ethoxyphenol Product Specification. CAS 18113-10-5.[5][6] Link

  • Moraes, M. C., et al. (2021).[7] "Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid." Arkivoc, part x, 0-0.[7] Link

  • ChemicalBook. 5-Chloro-benzofuran-2-carboxylic acid ethyl ester Synthesis. (General methodology for chlorobenzofurans). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88829, 4-Chloro-2-ethoxyphenol. Link

  • Biava, M., et al. (1999). "Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol." Bioorg.[1] & Med. Chem. Lett. (Demonstrates Mannich reactivity of the scaffold). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-2-ethoxyphenol by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 4-Chloro-2-ethoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the recrystallization of this compound. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your purification workflows.

I. Principles of 4-Chloro-2-ethoxyphenol Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[1] The core principle involves dissolving the impure 4-Chloro-2-ethoxyphenol in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.[2] Ideally, impurities remain dissolved in the solvent (mother liquor) and are subsequently removed by filtration.[1]

The success of this technique hinges on the selection of an appropriate solvent. An ideal solvent will dissolve a large amount of 4-Chloro-2-ethoxyphenol at its boiling point and only a small amount at room temperature or below.[3]

Physicochemical Properties of 4-Chloro-2-ethoxyphenol

A thorough understanding of the physical and chemical properties of 4-Chloro-2-ethoxyphenol is crucial for developing a robust recrystallization protocol.

PropertyValueSignificance for Recrystallization
Molecular Formula C₈H₉ClO₂Provides the elemental composition.
Molecular Weight 172.61 g/mol Important for calculating molar quantities.
Appearance SolidRecrystallization is a suitable purification method for solids.
Melting Point Data not readily available for 4-Chloro-2-ethoxyphenol. The related compound 4-Chloro-2-ethylphenol has a reported melting point, but this is a different molecule.[4]The melting point of the purified product is a key indicator of its purity. A sharp melting point close to the literature value indicates high purity.
Solubility No specific solubility data for 4-Chloro-2-ethoxyphenol was found. However, related phenolic compounds are generally soluble in alcohols, ethers, and acetone, and sparingly soluble in water.[3][5]This information is critical for selecting an appropriate recrystallization solvent. A solvent screen is highly recommended.

II. Troubleshooting Guide: Common Recrystallization Problems and Solutions

This section addresses specific issues that may arise during the recrystallization of 4-Chloro-2-ethoxyphenol, providing a systematic approach to troubleshooting.

Q1: The 4-Chloro-2-ethoxyphenol is not dissolving in the hot solvent.

A1: This is a common issue that can be resolved by a few systematic steps.

  • Increase the Temperature: Ensure your solvent is heated to its boiling point.[6] Use a proper heating mantle and a condenser to prevent solvent loss, especially with volatile solvents.

  • Add More Solvent: If the compound is still not dissolving, add small increments of the hot solvent until a clear solution is obtained.[7] Be cautious not to add an excessive amount, as this will significantly reduce the final yield.[8]

  • Re-evaluate Your Solvent Choice: The selected solvent may be inappropriate. An ideal solvent should dissolve the solute readily at its boiling point but sparingly at lower temperatures.[3] If the compound has very low solubility even when hot, a different solvent or a mixed solvent system should be considered.

Q2: No crystals are forming upon cooling the solution.

A2: The absence of crystal formation indicates that the solution is not supersaturated. Several factors could be at play:

  • Excess Solvent: This is the most common reason for crystallization failure.[9] To remedy this, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of 4-Chloro-2-ethoxyphenol.[10]

  • Inducing Crystallization: If the solution appears clear and supersaturated, crystallization can often be induced by:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[11]

    • Seeding: Add a tiny crystal of pure 4-Chloro-2-ethoxyphenol to the solution. This "seed crystal" acts as a template for further crystallization.[11]

  • Insufficient Cooling: Ensure the solution has cooled to room temperature undisturbed, and then place it in an ice-water bath to maximize crystal formation.[9] Avoid rapid cooling, as this can lead to the formation of small, impure crystals or precipitation.[12]

Q3: The product has "oiled out" instead of forming crystals.

A3: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid. This is more likely to happen if the melting point of the compound is lower than the boiling point of the solvent, or if the compound is significantly impure.[11]

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow it to cool slowly again.[11]

  • Slow Down the Cooling Process: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature on a countertop before moving it to an ice bath. Insulating the flask can also help to slow the cooling rate.[11]

  • Consider a Different Solvent: A solvent with a lower boiling point might be a better choice to avoid this issue.

Q4: The recovered crystals are discolored or appear impure.

A4: Discoloration often indicates the presence of impurities.

  • Activated Charcoal Treatment: If the impurities are colored, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[13] However, it's important to note that charcoal should be used with caution for phenolic compounds as it can sometimes react with them, leading to further impurities.[3]

  • Inadequate Washing: Impurities can remain on the surface of the crystals if they are not washed properly after filtration.[14] Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Second Recrystallization: If the purity is still not satisfactory, a second recrystallization step may be necessary.

Workflow for Troubleshooting Recrystallization

Caption: A flowchart for systematic troubleshooting of the recrystallization process.

III. Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for the recrystallization of 4-Chloro-2-ethoxyphenol?

A1: The ideal solvent should have high solubility for 4-Chloro-2-ethoxyphenol at high temperatures and low solubility at low temperatures.[2] A good starting point is to consider solvents with similar polarities to the target compound. Given the phenolic and chloro-ethoxy groups, solvents of intermediate polarity like ethanol, acetone, or ethyl acetate could be good candidates.[15] It is highly recommended to perform a small-scale solvent screen with a variety of solvents to empirically determine the best one.[16]

Q2: Can I use a mixed solvent system?

A2: Yes, a mixed solvent system is often used when no single solvent has the ideal solubility characteristics.[17] This typically involves a "good" solvent in which 4-Chloro-2-ethoxyphenol is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible.[17] A common approach is to dissolve the compound in a minimum amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy (the saturation point). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q3: How can I minimize the loss of product during recrystallization?

A3: Some product loss is inevitable as some of the compound will remain dissolved in the mother liquor.[8] To maximize your yield:

  • Use the minimum amount of hot solvent necessary to dissolve the compound.[8]

  • Ensure the solution is sufficiently cooled in an ice bath to maximize precipitation.[8]

  • Avoid using too much solvent to wash the crystals during filtration.[8]

Q4: What is the purpose of hot gravity filtration?

A4: Hot gravity filtration is used to remove insoluble impurities from the hot solution before cooling.[13] It is important to keep the solution hot during this process to prevent premature crystallization of the product in the filter funnel.[13] Using a stemless funnel can help prevent clogging.[13] Vacuum filtration should not be used for hot solutions as the reduced pressure can cause the solvent to boil, leading to premature crystallization and potential loss of product.[18]

IV. References

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • University of Technology, Iraq. (n.d.). Recrystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]

  • Journal of Chemical Education. (1977). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-2-Ethylphenol. PubChem. Retrieved from [Link]

Sources

Technical Guide: Removal of Unreacted 4-Chlorocatechol Impurities

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Teams, Process Chemistry Groups From: Senior Application Scientist, Separation Sciences Division Subject: Advanced Protocols for the Removal of 4-Chlorocatechol (4-CC)

Introduction: The "Sticky" Nature of Chlorocatechols

In drug development and fine chemical synthesis, 4-chlorocatechol (4-CC) is a frequent offender.[1] It is often used as a building block or generated as a deprotection byproduct. The challenge with 4-CC is twofold:

  • Redox Instability: Like all catechols, 4-CC oxidizes rapidly upon exposure to air, forming o-benzoquinones that polymerize into dark, tarry residues.[1] This can ruin the aesthetic and purity profile of an otherwise successful batch.

  • Solubility Overlap: Its amphiphilic nature (lipophilic chlorine + hydrophilic hydroxyls) often causes it to co-elute with products during standard chromatography.

This guide moves beyond basic "wash and pray" methods, offering chemically grounded strategies to excise 4-CC based on its specific molecular behaviors: acidity (pKa ~8.8) and vicinal diol geometry .

Strategic Decision Matrix

Before selecting a protocol, you must categorize your Target Product (TP) . The chemical nature of your product dictates which separation lever we pull.

DecisionMatrix Start Analyze Target Product (TP) IsTPNeutral Is TP Neutral? (Ethers, Esters, Amides) Start->IsTPNeutral IsTPAcidic Is TP Acidic? (Phenols, Carboxylic Acids) IsTPNeutral->IsTPAcidic No Method1 Method 1: pH-Controlled Extraction (The 'Smart' Wash) IsTPNeutral->Method1 Yes IsTPBasic Is TP Basic? (Amines) IsTPAcidic->IsTPBasic No Method2 Method 2: Borate Complexation (The 'Magic Bullet') IsTPAcidic->Method2 Yes (Hardest Case) IsTPBasic->Method2 Alternative Method3 Method 3: Scavenging/Adsorption (Basic Alumina) IsTPBasic->Method3 Yes

Figure 1: Decision matrix for selecting the appropriate purification protocol based on product chemistry.

Method 1: pH-Controlled Extraction (For Neutral Products)[1]

The Logic: 4-Chlorocatechol has a pKa of approximately 8.[1]8. By adjusting the aqueous phase to pH 10-11, we convert 4-CC into its dianion, trapping it in the water layer while your neutral product remains in the organic phase.

Critical Warning: Standard NaOH washes often cause rapid oxidation (blackening). We must use a Reducing Buffer .

Protocol:
  • Dissolve: Dissolve crude mixture in a non-polar solvent (DCM or Ethyl Acetate).

  • Prepare Reducing Buffer (pH ~10):

    • Dissolve 5g Sodium Carbonate (

      
      ) in 100mL water.
      
    • Add 1g Sodium Dithionite (

      
      )  or Sodium Bisulfite. This prevents the catechol from oxidizing into a quinone during the basic wash.
      
  • Extract: Wash the organic layer 2x with the Reducing Buffer. The aqueous layer may turn slight yellow/brown, but the dithionite should suppress tar formation.

  • Finish: Wash organic layer with Brine -> Dry over

    
     -> Concentrate.[1]
    

Method 2: Borate Complexation (For Acidic/Phenolic Products)

The Logic: This is the most powerful method when your product is also a phenol (e.g., separating 4-CC from a tyrosine derivative). Simple base extraction would pull both compounds. However, Borate ions form specific, reversible cyclic esters with vicinal diols (like catechols) but not with isolated phenols. This complex is highly water-soluble.[1]

BorateMechanism Reactants 4-CC + Borax (Na2B4O7) Complex Borate-Catechol Complex (Water Soluble Anion) Reactants->Complex pH > 9 Separation Phase Separation: Complex -> Aqueous Product -> Organic Complex->Separation

Figure 2: Mechanism of selective solubilization using borate complexation.[1]

Protocol:
  • Prepare Borate Buffer: Dissolve 5g Borax (Sodium Tetraborate) in 100mL water. The pH will naturally be around 9.2.

  • Execute Wash: Shake your organic phase (containing Product + 4-CC) with the Borate Buffer.

    • Mechanism:[2][3][4][5] The 4-CC binds to the boron, becoming a charged spiro-borate complex.[1] Your mono-phenol product cannot bridge the boron center and stays in the organic layer.

  • Repeat: Perform 2-3 washes to ensure quantitative removal.[1]

  • Verification: Spot the organic layer on TLC. The lower-running catechol spot should disappear.[1]

Method 3: Solid Phase Scavenging (Basic Alumina)

The Logic: If liquid-liquid extraction causes emulsions, solid-phase scavenging is superior.[1] Basic Alumina (Activity Grade I or II) acts as a selective trap. The aluminum surface coordinates strongly with the catechol oxygens.

Protocol:
  • Column Setup: Pack a short plug (pad) of Basic Alumina (approx. 10g per 1g of crude).

  • Elution: Dissolve crude in a non-polar solvent (e.g., 10% EtOAc in Hexanes) and pass it through the plug.

  • Result: The 4-CC will "stick" to the top of the alumina (often turning a distinct purple/grey band), while neutral/less acidic products elute freely.

  • Regeneration (Optional): The alumina can be washed with Methanol/Acetic acid to release the impurities if mass balance investigation is needed.

Physicochemical Data Summary

PropertyValueImplication for Purification
pKa ~8.84Extractable at pH > 9.[1]0. More acidic than phenol (pKa 10).
LogP ~1.5 - 2.0Soluble in organics; requires ionization for water extraction.[1]
Redox Potential HighRapidly forms o-quinones (black tar) in air/base.[1] Always use antioxidants.
Chelation BidentateForms stable complexes with Boron, Aluminum, and Iron.

Troubleshooting & FAQs

Q1: My product turned black during the Sodium Hydroxide wash. Is it ruined?

  • Diagnosis: You likely oxidized the 4-CC into a quinone, which polymerized.

  • Fix: The black color is often highly potent visually but low in mass. Dissolve the material in ether and wash with Sodium Dithionite solution. If the color persists, filter through a small pad of activated charcoal or silica gel.

  • Prevention: Never use plain NaOH. Always add a reducing agent (sulfite/dithionite) to the basic wash.

Q2: I have a severe emulsion during the Borate wash.

  • Cause: Borate complexes can act as surfactants.

  • Fix: Add solid NaCl (salt) to saturation in the aqueous layer. If that fails, filter the biphasic mixture through a pad of Celite to break the surface tension bubbles.

Q3: Can I use Silica Gel chromatography?

  • Insight: Yes, but 4-CC streaks badly on silica due to its acidity.[1]

  • Modification: Add 1% Acetic Acid to your eluent. This protonates the catechol, sharpening the peak, but it may still co-elute with polar products. Reverse Phase (C18) is often better, where 4-CC elutes early due to its polarity relative to most drug-like scaffolds.[1]

Q4: How do I verify the impurity is actually 4-CC?

  • Test: Treat a small aliquot of your sample with

    
     solution. A distinct green/blue  coloration indicates the presence of a catechol (complexing with Iron).
    

References

  • PubChem. (n.d.). 4-Chlorocatechol (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Pizer, R., & Babcock, L. (1977). Mechanism of the complexation of boron acids with catechol and substituted catechols. Inorganic Chemistry, 16(7), 1677–1681. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (1996). Method 3610B: Alumina Cleanup. Test Methods for Evaluating Solid Waste. Retrieved from [Link]

Sources

Technical Support Hub: 4-Chloro-2-ethoxyphenol Solubility & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Profile & "The Why"

Understanding the molecule is the first step to solving the problem.[1]

4-Chloro-2-ethoxyphenol (also known as 4-chloroguethol) presents a unique set of challenges due to its amphiphilic nature and low melting point.[1] Users frequently report issues with "oiling out" in aqueous buffers or unexpected crystallization in cold storage.[1] These are not defects in the material but physical consequences of its structure.[1]

The Structural Cause of Solubility Issues
  • The Phenolic Hydroxyl (-OH): This group provides weak acidity (pKa ~9.5–10.2).[1] It allows solubility in basic aqueous solutions (pH > 11) via deprotonation but remains protonated and hydrophobic at physiological pH (7.4).[1]

  • The Ethoxy Group (-OEt): While an oxygen atom is present, the ethyl chain adds lipophilicity, preventing the molecule from acting as a strong hydrogen bond donor/acceptor network in water.[1]

  • The Chlorine Atom: This is the primary driver of hydrophobicity (lipophilicity), significantly reducing water solubility compared to the parent molecule, 2-ethoxyphenol.[1]

Physical State Alert: The "Melting Point Trap"

This compound is a low-melting solid (likely melting range 30–50°C, varying by purity).[1]

  • Room Temperature (25°C): It may appear as a sticky solid or a supercooled liquid.[1]

  • Cold Storage (4°C or -20°C): It will crystallize into a hard mass.[1]

  • Handling Tip: If the compound appears as a liquid but you expect a solid (or vice versa), do not assume degradation.[1] Gently warm to 40°C to ensure homogeneity before weighing.

Part 2: Solubility Dashboard

Solvent SystemSolubility RatingStatusApplication Notes
DMSO Excellent Recommended Ideal for stock solutions (up to 100 mM).[1] Freezes at 19°C; may cause compound precipitation upon thawing.[1]
Ethanol (100%) Excellent Recommended Good for chemical synthesis intermediates.[1] Volatile; keep sealed to prevent concentration shifts.
Water (Neutral pH) Poor Avoid Solubility is <1 mg/mL.[1] Will oil out or form a suspension.[1]
Water (pH > 11) Good Conditional Soluble as the phenolate anion.[1] Use 0.1 M NaOH or Na₂CO₃.[1] Warning: High pH may damage biological targets.[1]
DCM / Chloroform Excellent Synthesis Standard solvents for extraction/purification.[1]
Hexanes Poor/Moderate Troublesome Likely to "oil out" rather than precipitate cleanly due to the polar -OH group.[1]

Part 3: Troubleshooting Guides (FAQs)

Issue 1: "My compound precipitated when I diluted the DMSO stock into cell culture media."

Diagnosis: This is a classic "Crash-Out" event. The hydrophobic effect forces the lipophilic 4-chloro-2-ethoxyphenol out of solution when the DMSO concentration drops below a critical threshold (usually <1%).[1] The Fix:

  • Lower the Final Concentration: Ensure your final assay concentration does not exceed the solubility limit (likely <100 µM in aqueous media).[1]

  • Warm the Media: Pre-warm your culture media to 37°C before adding the stock.

  • Vortex Immediately: Do not let the DMSO drop sit on the surface.[1] Vortex the media while adding the stock.[1]

Issue 2: "The stock solution froze in the fridge and now has crystals that won't dissolve."

Diagnosis: DMSO freezes at 19°C. When it freezes, it excludes the solute, creating local high-concentration zones where 4-chloro-2-ethoxyphenol crystallizes.[1] The Fix:

  • Heat Cycle: Place the vial in a 37°C water bath for 10 minutes.

  • Sonication: Sonicate for 5 minutes (ensure the water bath is not cold).

  • Verification: Invert the vial. If you see "schlieren" lines (wavy optical distortions), it is not fully mixed.[1] Vortex again.

Issue 3: "I cannot get the compound to dissolve in water for my reaction."

Diagnosis: You are fighting the pKa.[1] At neutral pH, the molecule is protonated and neutral (hydrophobic).[1] The Fix:

  • For Chemical Synthesis: Use a biphasic system (Water/DCM) or dissolve in Ethanol first.[1]

  • For Aqueous Reactions: Add 1.1 equivalents of NaOH to deprotonate the phenol.[1] The resulting sodium phenolate salt is water-soluble.[1]

Part 4: Validated Protocols

Protocol A: Preparation of 100 mM Stock Solution (10 mL)

Target Concentration: 100 mM | Solvent: Anhydrous DMSO

  • Weighing: Weigh 172.6 mg of 4-Chloro-2-ethoxyphenol (MW ≈ 172.61 g/mol ).

    • Note: If the substance is a sticky solid, warm the container to 40°C to melt it, then pipette the liquid for greater accuracy.[1]

  • Solubilization: Add 8 mL of high-grade anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. Inspect for floating crystals.

  • Volume Adjustment: Add DMSO to bring the total volume to 10 mL .

  • Storage: Aliquot into 500 µL amber vials. Store at -20°C.

    • Critical: Seal tightly.[1][2] DMSO is hygroscopic; absorbed water will cause the compound to crash out over time.[1]

Protocol B: "Step-Down" Dilution for Biological Assays

Prevents precipitation shock when moving from 100% DMSO to Aqueous Media.[1]

  • Start: 100 mM Stock (100% DMSO).

  • Intermediate: Dilute 1:10 in Ethanol or pure DMSO to create a 10 mM Working Solution.

  • Final Step: Dilute the 10 mM Working Solution 1:1000 into the assay buffer (rapidly mixing).

    • Result: 10 µM Final Concentration, 0.1% Solvent Content.[1]

Part 5: Visual Troubleshooting Logic

Diagram 1: Solubility Decision Matrix

This flowchart guides you to the correct solvent system based on your application.[1]

SolubilityMatrix Start Start: What is your Application? BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Chemical Synthesis Start->Synthesis StockPrep Prepare Stock in DMSO (Max 100mM) BioAssay->StockPrep AqueousRxn Is the reaction Aqueous? Synthesis->AqueousRxn Dilution Dilute into Media StockPrep->Dilution CheckPpt Precipitation Visible? Dilution->CheckPpt SuccessBio Proceed with Assay (Keep DMSO < 0.5%) CheckPpt->SuccessBio No FixBio Reduce Conc. or Warm Media CheckPpt->FixBio Yes BasicCond Can you use Base? AqueousRxn->BasicCond Yes UseOrganic Use DCM, EtOAc, or EtOH AqueousRxn->UseOrganic No UseBase Add 1.1 eq NaOH (Forms Soluble Phenolate) BasicCond->UseBase Yes BasicCond->UseOrganic No

Caption: Decision tree for selecting the optimal solvent system based on experimental requirements.

Diagram 2: Stock Handling & Recovery

How to recover a stock solution that has crystallized or degraded.[1]

StockRecovery Frozen Frozen/Crystallized Stock (-20°C) Thaw Thaw at RT (Do not open yet) Frozen->Thaw Inspect Visual Inspection: Crystals Present? Thaw->Inspect Heat Heat to 37°C (Water Bath, 10 min) Inspect->Heat Yes Ready Ready for Use (Clear Solution) Inspect->Ready No Sonicate Sonicate (5 mins) Heat->Sonicate Sonicate->Inspect

Caption: Workflow for safely recovering precipitated stock solutions from cold storage.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12150, 4-Ethoxyphenol (Analog Reference).[1] Retrieved from [Link][1]

  • LookChem. 4-Chloro-2-ethoxyphenol (CAS 18113-10-5) Product Information.[1] Retrieved from [Link][1]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data & Handling Guide. Retrieved from [Link][1]

Sources

Technical Support Center: Optimizing Suzuki Coupling Yields with 4-Chloro-2-ethoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are encountering challenges with 4-Chloro-2-ethoxyphenol as an electrophilic partner. Due to its unique electronic and steric properties, this substrate presents a distinct set of challenges that require a nuanced approach to reaction optimization.

This document moves beyond generic protocols to provide a deep dive into the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your reaction yields.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding the Suzuki coupling of 4-Chloro-2-ethoxyphenol.

Q1: Why is my Suzuki coupling with 4-Chloro-2-ethoxyphenol resulting in low to no yield?

A: Low yields with this substrate are typically rooted in its identity as an electron-rich aryl chloride. The C-Cl bond is strong, and the electron-donating effects of the ethoxy and hydroxyl groups further deactivate the substrate towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[1][2][3] Overcoming this hurdle requires a carefully selected catalyst system with a highly active, electron-rich, and sterically hindered phosphine ligand to promote the initial insertion of palladium into the C-Cl bond.[2][4]

Q2: The phenolic hydroxyl group seems to be causing issues. Can it interfere with the reaction?

A: Absolutely. The acidic proton of the phenol can react with the base, forming a phenoxide. This phenoxide can potentially coordinate to the palladium center, leading to catalyst inhibition. Furthermore, strong bases can deprotonate the phenol, which might lead to undesired side reactions. Using a milder base or protecting the hydroxyl group are viable strategies, though the latter adds steps to your synthesis. A common approach is to use a base like potassium phosphate (K₃PO₄), which is effective without being overly harsh.[4][5]

Q3: What are the most common side products I should be looking for?

A: With 4-Chloro-2-ethoxyphenol, the primary side reactions to monitor are:

  • Dehalogenation: The starting material is converted back to 2-ethoxyphenol. This occurs when the palladium intermediate undergoes reductive elimination with a hydride source in the reaction mixture.[6]

  • Protodeboronation: Your boronic acid or ester reagent degrades back to an arene. This is often caused by excess water or a base that is too strong, especially with electron-deficient boronic acids.[4][6]

  • Homocoupling: Your boronic acid couples with itself to form a biaryl byproduct. This is typically promoted by the presence of oxygen in the reaction mixture.[6]

Q4: What is a good starting point for catalyst and ligand selection for this specific substrate?

A: For challenging, electron-rich aryl chlorides, palladium(II) pre-catalysts are often less efficient at generating the active Pd(0) species.[4] It is recommended to start with modern palladium pre-catalysts, such as the Buchwald G3 or G4 palladacycles. For ligands, bulky, electron-rich biaryl monophosphine ligands are the gold standard. SPhos, XPhos, or RuPhos are excellent starting points as they are known to accelerate the oxidative addition of aryl chlorides.[4][7][8]

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the Suzuki coupling of 4-Chloro-2-ethoxyphenol.

Problem 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted 4-Chloro-2-ethoxyphenol, the catalytic cycle is likely stalled at the oxidative addition step.

Diagnostic Workflow for Low Conversion

start Low Conversion Observed check_catalyst Is the catalyst system active enough for an aryl chloride? start->check_catalyst check_ligand Is the ligand sufficiently electron-rich and bulky? check_catalyst->check_ligand No solution_catalyst Switch to a modern Pd pre-catalyst (e.g., SPhos-G3, XPhos-G4). check_catalyst->solution_catalyst Yes check_base Is the base appropriate for the reaction? check_ligand->check_base No solution_ligand Screen bulky biaryl phosphine ligands (SPhos, XPhos, RuPhos). check_ligand->solution_ligand Yes check_temp Is the reaction temperature high enough? check_base->check_temp No solution_base Try K3PO4 or Cs2CO3. Ensure base is finely ground. check_base->solution_base Yes solution_temp Increase temperature. Consider a higher boiling point solvent like dioxane or toluene. check_temp->solution_temp No

Caption: Troubleshooting workflow for low conversion.

Potential Causes and Solutions for Low Conversion
Potential CauseScientific RationaleRecommended Solution
Inactive Catalyst The oxidative addition of Pd(0) into the strong C-Cl bond of an electron-rich aryl chloride is slow.[2] Traditional catalysts like Pd(PPh₃)₄ may not be active enough.Use a modern, well-defined palladium pre-catalyst (e.g., Buchwald G3/G4 series) that efficiently generates the active LPd(0) species.[4][7]
Suboptimal Ligand Simple phosphine ligands (e.g., PPh₃) lack the electron-donating ability and steric bulk required to promote oxidative addition and subsequent reductive elimination for this substrate class.[4]Screen a panel of bulky, electron-rich biaryl monophosphine ligands such as XPhos, SPhos, or RuPhos. These ligands stabilize the palladium center and accelerate the key steps of the catalytic cycle.[8]
Incorrect Base Selection A base that is too weak may not effectively facilitate the transmetalation step.[9] Conversely, a base that is too strong and nucleophilic (like NaOH or KOH) can lead to catalyst decomposition or side reactions with the phenol.Use potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases have low nucleophilicity but sufficient basicity. Ensure the base is anhydrous and finely powdered for better solubility and reactivity.[4]
Inadequate Temperature The activation energy for the oxidative addition of aryl chlorides is higher than for bromides or iodides, often requiring elevated temperatures.[3]Increase the reaction temperature to 80-110 °C. If your current solvent has a low boiling point (e.g., THF), switch to a higher-boiling solvent such as dioxane, toluene, or 2-MeTHF.[4][10]
Problem 2: Significant Formation of Side Products

The presence of impurities derived from your starting materials indicates that parasitic reaction pathways are competing with the desired cross-coupling.

The Suzuki Catalytic Cycle and Common Failure Points

G pd0 LPd(0) (Active Catalyst) pd_complex Ar-Pd(II)-Cl(L) pd0->pd_complex Oxidative Addition (Ar-Cl) protodeboronation Protodeboronation (Ar'-H) pd0->protodeboronation H2O, Base transmetal_complex Ar-Pd(II)-Ar' pd_complex->transmetal_complex Transmetalation (Ar'-B(OR)2 + Base) dehalogenation Dehalogenation (Ar-H) pd_complex->dehalogenation Hydride Source transmetal_complex->pd0 Catalyst Regeneration product Ar-Ar' (Desired Product) transmetal_complex->product Reductive Elimination homocoupling Homocoupling (Ar'-Ar') transmetal_complex->homocoupling O2

Caption: Suzuki catalytic cycle with key side reactions.

Potential Causes and Solutions for Side Products
Side ProductPotential CauseScientific RationaleRecommended Solution
Dehalogenation (2-ethoxyphenol)Presence of hydride sources (e.g., from solvent or base impurities).The Ar-Pd-Cl intermediate can react with a hydride, followed by reductive elimination to form the dehalogenated arene.[6]Use high-purity, anhydrous solvents. Ensure the base is not a hydride source. Some ligands are more prone to β-hydride elimination pathways if impurities are present.
Protodeboronation Excess water in the reaction; base is too strong or reaction time is too long.Boronic acids can be hydrolyzed, especially under basic conditions, cleaving the C-B bond and replacing it with a C-H bond.[6]Use an anhydrous solvent and a non-aqueous base like K₃PO₄.[4][5] Consider using a more stable boronic acid derivative, such as a pinacol ester (Bpin). Minimize reaction time by monitoring for completion via TLC or LCMS.
Homocoupling Presence of oxygen.Oxygen can promote the oxidative homocoupling of the boronic acid, a common side reaction in many palladium-catalyzed processes.[6]Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

Optimization Protocols

Protocol 1: General Procedure for Suzuki Coupling of 4-Chloro-2-ethoxyphenol

This protocol provides a robust starting point for optimization.

Materials:

  • 4-Chloro-2-ethoxyphenol (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 2-6 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv), finely ground

  • Anhydrous solvent (e.g., Dioxane or Toluene, 0.1 - 0.5 M)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add 4-Chloro-2-ethoxyphenol, the boronic acid derivative, and the base.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the palladium pre-catalyst and any additional ligand.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Screening Reaction Parameters

To optimize your yield, systematically screen key parameters. It is often most effective to vary one parameter at a time while keeping others constant.

Recommended Screening Conditions
ParameterConditions to ScreenRationale
Catalyst/Ligand 1. XPhos Pd G32. SPhos Pd G33. RuPhos Pd G3These systems are known to be highly effective for coupling electron-rich aryl chlorides.[4][7][8]
Base 1. K₃PO₄2. Cs₂CO₃3. K₂CO₃Varies the basicity and cation, which can influence reaction rates and side product formation.[4][10]
Solvent 1. Dioxane2. Toluene3. 2-MeTHFThese are common, high-boiling point solvents for Suzuki couplings. Solvent can affect solubility and catalyst stability.[10][11]
Temperature 1. 80 °C2. 100 °C3. 110 °CHigher temperatures are often necessary to overcome the activation barrier for C-Cl bond cleavage.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-catalyzed cross-coupling reactions of highly hindered, electron-rich phenol triflates and organostannanes. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, September 27). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. Retrieved from [Link]

  • NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 4-Chloro-2-ethoxyphenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel and existing compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-chloro-2-ethoxyphenol, framed not as a simple data sheet, but as a practical, experience-driven comparison against structurally related phenols. By understanding the subtle electronic influences of each substituent, we can move from rote spectral interpretation to a predictive and nuanced analysis.

I. The Fundamentals: Interpreting the ¹H NMR Spectra of Substituted Phenols

Before dissecting our target molecule, it is crucial to ground our analysis in the established principles of ¹H NMR spectroscopy as applied to the phenol scaffold. The spectrum of a phenol is primarily defined by two regions: the phenolic hydroxyl proton (-OH) and the aromatic ring protons.

  • Phenolic Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and sensitive to experimental conditions. Factors such as solvent, concentration, and temperature significantly influence its position due to hydrogen bonding. Generally, this signal appears as a broad singlet anywhere between 4 and 8 ppm.[1] A definitive method for its identification is the "D₂O shake," where adding a drop of deuterium oxide to the NMR sample results in the rapid exchange of the -OH proton for a deuterium atom, causing the signal to disappear from the spectrum.[1][2]

  • Aromatic Protons: Protons attached to a benzene ring typically resonate in the 6.5-8.0 ppm region.[1] Their precise chemical shifts are dictated by the electronic nature of the substituents on the ring. Electron-donating groups (like -OH and -OR) shield adjacent (ortho) and opposite (para) protons, shifting their signals upfield (to lower ppm values). Conversely, electron-withdrawing groups (like -Cl) deshield these protons, shifting them downfield.

  • Spin-Spin Coupling: The multiplicity (splitting pattern) of aromatic signals is governed by coupling between neighboring protons. The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz). For benzene derivatives, three types of coupling are common:

    • Ortho-coupling (³J): Coupling between protons on adjacent carbons, typically the strongest, with J values of 7-10 Hz.[3]

    • Meta-coupling (⁴J): Coupling between protons separated by two carbons, which is significantly weaker, with J values of 2-3 Hz.[3][4]

    • Para-coupling (⁵J): Coupling between protons on opposite carbons, which is generally too small to be resolved (J < 1 Hz).

II. Deconstructing the ¹H NMR Spectrum of 4-Chloro-2-ethoxyphenol

Let us apply these principles to 4-chloro-2-ethoxyphenol. The molecule possesses three distinct aromatic protons and an ethoxy group, leading to a predictable yet information-rich spectrum.

Caption: Molecular structure of 4-chloro-2-ethoxyphenol with proton designations.

Predicted Spectral Analysis:

Based on the substituent effects, we can anticipate the following signals:

  • Hₐ (-OH): A broad singlet, exchangeable with D₂O, likely appearing around 5.5-6.0 ppm.

  • Ethoxy Group (Hᶜ & Hᵈ):

    • Hᶜ (-OCH₂-): This methylene group is adjacent to an oxygen atom, placing it around 4.1 ppm. It is coupled to the three Hᵈ protons, so it will appear as a quartet (n+1 = 3+1 = 4).

    • Hᵈ (-CH₃): This methyl group is coupled to the two Hᶜ protons and will appear as a triplet (n+1 = 2+1 = 3) further upfield, around 1.4 ppm.

  • Aromatic Protons (Hᵇ, Hᵉ, Hᶠ): The aromatic region (6.7-7.2 ppm) will contain signals for three protons. The powerful electron-donating effects of the hydroxyl and ethoxy groups will generally shift these protons upfield relative to benzene (7.36 ppm).

    • Hᵇ: This proton is ortho to the ethoxy group and meta to both the hydroxyl and chloro groups. It will likely appear as a doublet due to meta-coupling with Hᶠ (J ≈ 2-3 Hz).

    • Hᵉ: This proton is ortho to the chloro group and meta to the hydroxyl group. It will be a doublet of doublets, split by Hᶠ through ortho-coupling (J ≈ 7-10 Hz) and by Hᵇ through para-coupling (likely unresolved).

    • Hᶠ: This proton is ortho to the hydroxyl group and meta to the chloro group. It will appear as a doublet of doublets, split by Hᵉ (ortho-coupling, J ≈ 7-10 Hz) and Hᵇ (meta-coupling, J ≈ 2-3 Hz).

Table 1: Predicted ¹H NMR Data for 4-Chloro-2-ethoxyphenol in CDCl₃

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Hₐ (-OH)~5.7Broad Singlet-1H
Hᶠ~6.9Doublet of Doublets³J ≈ 8.5, ⁴J ≈ 2.51H
Hᵉ~6.8Doublet³J ≈ 8.51H
Hᵇ~6.7Doublet⁴J ≈ 2.51H
Hᶜ (-OCH₂-)~4.1Quartet³J ≈ 7.02H
Hᵈ (-CH₃)~1.4Triplet³J ≈ 7.03H

Note: These are estimated values. Actual chemical shifts can vary slightly based on solvent and concentration.

III. Comparative Analysis: The Impact of Substitution

The true power of NMR analysis comes from comparison. By examining the spectra of simpler, related molecules, the specific influence of the chloro and ethoxy groups becomes clear.

Table 2: Comparison of ¹H NMR Chemical Shifts (ppm) for Phenol and its Derivatives in CDCl₃

CompoundAr-H (ortho to -OH)Ar-H (meta to -OH)Ar-H (para to -OH)-OHOther Signals
Phenol ~6.95 (m)~7.28 (m)~6.87 (m)~5.30 (s, br)-
4-Chlorophenol [5][6]~6.77 (d)~7.19 (d)-~4.87 (s, br)-
2-Ethoxyphenol [7]~6.9 (m)~6.8 (m)~6.9 (m)~5.73 (s, br)4.07 (q), 1.41 (t)
4-Chloro-2-ethoxyphenol ~6.9 (dd, Hᶠ)~6.8 (d, Hᵉ), ~6.7 (d, Hᵇ)-~5.7 (s, br)~4.1 (q), ~1.4 (t)

(s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet, br=broad)

Key Insights from Comparison:

  • Effect of the 4-Chloro Group: Comparing Phenol to 4-Chlorophenol, the electron-withdrawing chlorine atom at the para position deshields the meta protons (from ~7.28 to 7.19 ppm) and, to a lesser extent, the ortho protons (from ~6.95 to 6.77 ppm). It simplifies the aromatic region into a distinct two-doublet (AA'BB') pattern.[5]

  • Effect of the 2-Ethoxy Group: Comparing Phenol to 2-Ethoxyphenol, the electron-donating ethoxy group shields the aromatic protons, causing the entire aromatic multiplet to shift slightly upfield.[7] It also introduces the characteristic quartet and triplet of the ethyl group.

  • Synergistic Effects in 4-Chloro-2-ethoxyphenol: In our target molecule, these effects combine. The aromatic protons are generally found in the shielded region (6.7-6.9 ppm) due to the two electron-donating groups (-OH and -OEt). The chlorine atom's primary role becomes breaking the molecule's symmetry, resulting in three distinct aromatic signals with clear ortho and meta coupling patterns, which allows for unambiguous assignment.

IV. Experimental Protocol for High-Quality ¹H NMR Acquisition

Trustworthy data is the bedrock of scientific integrity. The following protocol outlines the steps for acquiring a publication-quality ¹H NMR spectrum of a phenolic compound.

A. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of the solid 4-chloro-2-ethoxyphenol sample into a clean, dry vial.[8] Using a precise amount is crucial for any potential quantitative analysis (qNMR).

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent.[8]

    • Chloroform-d (CDCl₃): A common choice for many organic molecules. It's relatively non-polar and its residual solvent peak (δ ≈ 7.26 ppm) is well-defined.[2]

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent choice for phenols as it forms strong hydrogen bonds with the -OH proton, resulting in a sharper, more defined signal that is less prone to exchange broadening. The residual solvent peak is at δ ≈ 2.50 ppm.

  • Standard: Add an internal standard. Tetramethylsilane (TMS) is the standard reference (δ = 0.00 ppm) for organic solvents like CDCl₃.[2]

  • Dissolution & Transfer: Ensure the sample is fully dissolved. Gentle vortexing may be required. Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube, ensuring no solid particles are transferred.[8][9]

  • Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube, especially the lower 10 cm, with a lint-free tissue lightly dampened with isopropanol or acetone to remove any dust or fingerprints.[9]

B. Data Acquisition and Processing

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent + TMS weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer clean 4. Clean Tube Exterior transfer->clean insert 5. Insert into Spectrometer clean->insert lock 6. Lock & Shim insert->lock acquire 7. Acquire ¹H Spectrum lock->acquire d2o 8. D₂O Shake (Optional) acquire->d2o process 9. Fourier Transform & Phase Correction acquire->process calibrate 10. Calibrate to TMS (0.00 ppm) process->calibrate integrate 11. Integrate Peaks calibrate->integrate assign 12. Assign Signals & Measure J-couplings integrate->assign

Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and analysis.

  • Instrument Setup: Insert the sample into the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H Acquisition: Acquire a standard 1D proton spectrum. For a sample of this concentration, 8 to 16 scans are typically sufficient.

  • D₂O Exchange (Optional): To confirm the -OH peak, eject the sample, add one drop of D₂O, shake gently to mix, and re-acquire the ¹H spectrum. The hydroxyl proton signal should disappear or be significantly diminished.[1]

  • Processing: The raw data (Free Induction Decay) is converted into a spectrum via Fourier Transform. The spectrum is then phase-corrected and baseline-corrected.

  • Calibration and Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the area under each signal to determine the relative ratio of protons. Measure the chemical shifts and coupling constants for final structural assignment.

By methodically applying fundamental principles and leveraging comparative data, the ¹H NMR spectrum of 4-chloro-2-ethoxyphenol can be fully assigned with a high degree of confidence, providing the robust structural verification required for advanced scientific research.

References

  • Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. [Link]

  • 1H proton nmr spectrum of phenol. Doc Brown's Chemistry. [Link]

  • Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry. [Link]

  • Exarchou, V., et al. (2005). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules. [Link]

  • Supporting information for - The Royal Society of Chemistry. (n.d.). Provides spectral data for 4-Chlorophenol. [Link]

  • ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Sample Preparation. University College London. [Link]

  • ¹H–¹H Coupling in Proton NMR. (2025). ACD/Labs. [Link]

  • Fig. S18 1 H NMR spectra of 4-Chlorophenol in CDCl₃. ResearchGate. [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

  • Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. [Link]

  • Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Millikin University. [Link]

Sources

UV-Vis absorption maximum of 4-Chloro-2-ethoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 4-Chloro-2-ethoxyphenol (also known as 4-chloroguethol), a critical intermediate in the synthesis of ethyl vanillin and various pharmaceutical agents.

Publish Comparison Guide for Researchers

Executive Summary & Optical Properties

4-Chloro-2-ethoxyphenol exhibits a primary absorption maximum (


) in the near-UV region, characteristic of polysubstituted benzenes. Its optical behavior is governed by the interplay between the electron-donating ethoxy (-OEt) and hydroxyl (-OH) groups and the electron-withdrawing chloro (-Cl) substituent.
Experimental Absorption Maximum
Solvent System

(Primary Band)

(Secondary Band)
Transition Type
Ethanol / Methanol 280 – 282 nm ~225 nm

(Benzenoid)
Aqueous (pH < pKa) 280 nm ~224 nm

Aqueous (pH > pKa) 295 – 300 nm N/ABathochromic shift (Phenolate)

Technical Insight: The


 at 281 nm  is the industry-standard wavelength used for HPLC detection of this compound and its analogs (e.g., 4-chloroguaiacol). The absorption is due to the conjugation of the aromatic ring electrons with the lone pairs on the oxygen and chlorine atoms (auxochromic effect).

Comparative Analysis: Structural Analogs

To understand the specific optical signature of 4-Chloro-2-ethoxyphenol, it is essential to compare it with its structural precursors. The addition of substituents to the benzene ring causes predictable shifts (solvatochromism and auxochromic shifts).

Table 1: Comparative UV-Vis Data
CompoundStructure

(EtOH/Aq)
Optical Shift Rationale
Phenol

270 nmBaseline benzenoid absorption.
2-Ethoxyphenol (Guethol)+ OEt (ortho)274 – 276 nm+4-6 nm shift. The ortho-ethoxy group acts as an auxochrome, donating electron density (+M effect) and lowering the HOMO-LUMO gap.
4-Chlorophenol + Cl (para)280 nm+10 nm shift. The para-chloro group induces a significant bathochromic shift due to mesomeric interaction and stabilization of the excited state.
4-Chloro-2-ethoxyphenol + Cl & + OEt281 nm Cumulative Effect. The combined effects of the ethoxy and chloro groups stabilize the

orbital, locking the absorption maximum near 281 nm.
Mechanistic Diagram: Electronic Effects

The following diagram illustrates how structural modifications lead to the observed spectral shifts.

Electronic_Effects Phenol Phenol (λmax ≈ 270 nm) Guethol 2-Ethoxyphenol (+OEt Auxochrome) λmax ≈ 275 nm Phenol->Guethol + OEt (Ortho) Red Shift Chlorophenol 4-Chlorophenol (+Cl Auxochrome) λmax ≈ 280 nm Phenol->Chlorophenol + Cl (Para) Red Shift Target 4-Chloro-2-ethoxyphenol (Combined Effect) λmax ≈ 281 nm Guethol->Target + Cl (Para) Chlorophenol->Target + OEt (Ortho)

Caption: Flowchart demonstrating the additive bathochromic shifts caused by ethoxy and chloro substituents on the phenol core.

Experimental Protocol: Determination of

For researchers validating this compound, the following self-validating protocol ensures spectral accuracy.

Reagents & Equipment
  • Analyte: 4-Chloro-2-ethoxyphenol (>98% purity).

  • Solvent: Spectroscopic grade Ethanol (EtOH) or Methanol (MeOH). Note: Avoid acetone or benzene as they absorb in the UV region.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range 200–400 nm).

  • Cuvettes: Quartz cuvettes (1 cm path length). Glass cuvettes absorb UV light <300 nm and must not be used.

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Weigh 10 mg of 4-Chloro-2-ethoxyphenol.

    • Dissolve in 100 mL of Ethanol to create a 100 ppm stock solution.

    • Validation: Solution must be clear and colorless. Any yellowing indicates oxidation (quinone formation).

  • Dilution Series (Linearity Check):

    • Prepare dilutions of 10, 20, and 50 ppm .

    • This step validates the Beer-Lambert Law (

      
      ) and ensures the detector is not saturated (Abs < 1.0).
      
  • Baseline Correction (Blanking):

    • Fill two matched quartz cuvettes with pure Ethanol.

    • Run a "Baseline/Auto-Zero" scan from 200 to 400 nm to subtract solvent absorbance.

  • Spectral Acquisition:

    • Replace the sample cuvette with the 20 ppm analyte solution.

    • Scan from 200 to 400 nm at a scan speed of 60 nm/min (medium speed).

    • Critical Checkpoint: Look for the primary peak at 281 ± 2 nm . A secondary shoulder may appear near 225 nm.

  • Data Processing:

    • Determine

      
       using the instrument's peak-pick function.
      
    • Calculate Molar Absorptivity (

      
      ):
      
      
      
      
      Where
      
      
      is absorbance,
      
      
      is concentration (mol/L), and
      
      
      is path length (1 cm).
Workflow Diagram

Experimental_Protocol Start Start: Sample Prep Stock Dissolve 10mg in 100mL EtOH (Stock Solution) Start->Stock Blank Baseline Correction (Pure Solvent Blank) Stock->Blank Dilute to 20ppm Scan Scan 200-400 nm (Quartz Cuvette) Blank->Scan Analyze Identify Peak at ~281 nm Scan->Analyze

Caption: Step-by-step UV-Vis characterization workflow for 4-Chloro-2-ethoxyphenol.

Application in Drug Development & Analysis

In pharmaceutical research, the


 of 281 nm is critical for:
  • HPLC Method Development: UV detectors are set to 281 nm to maximize sensitivity for 4-Chloro-2-ethoxyphenol impurities in ethyl vanillin synthesis.

  • pKa Determination: By titrating the solution and monitoring the shift from 281 nm (phenol form) to ~300 nm (phenolate form), researchers can accurately determine the pKa (approx. 9.5).

  • Reaction Monitoring: The disappearance of the 281 nm peak and emergence of new bands (e.g., at 360 nm) indicates the formation of azo-derivatives or oxidation products (quinones).

References

  • PubChem. (2025).[1] 2-Ethoxyphenol (Guethol) Spectral Data. National Library of Medicine. Available at: [Link]

  • ResearchGate. (2010). High removal of 4-chloroguaiacol by high surface area activated carbon. (Confirming 4-chloroguaiacol/4-chloro-2-methoxyphenol monitoring parameters). Available at: [Link]

  • Michigan State University. (2025). UV-Visible Spectroscopy: Absorption Characteristics of Chromophores. (Theoretical basis for benzenoid shifts). Available at: [Link]

  • ScienceDirect. (2020).

    
    . Available at: [Link]
    

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-ethoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This document provides essential procedural guidance for the safe handling and disposal of 4-Chloro-2-ethoxyphenol. As researchers and drug development professionals, our commitment to safety and environmental stewardship necessitates a rigorous and informed approach to chemical waste management. 4-Chloro-2-ethoxyphenol, a halogenated phenolic compound, presents specific hazards that demand strict adherence to established protocols. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance within the laboratory.

Disclaimer: This guide provides general recommendations. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and local regulatory requirements.

Section 1: Core Hazard Assessment

Understanding the "why" is the foundation of safe laboratory practice. 4-Chloro-2-ethoxyphenol is not merely a chemical to be discarded; it is a hazardous substance with a distinct risk profile. Its proper disposal is mandated by its potential harm to personnel and the environment.

  • Human Health Hazards: This compound is classified as hazardous. It is known to cause skin irritation and serious eye irritation or damage.[1][2][3][4] Inhalation may lead to respiratory irritation, and the substance is considered harmful if swallowed or if it comes into contact with the skin.[1][4][5][6] The causality here relates to the chemical's ability to disrupt biological tissues upon contact. Chlorinated phenols, as a class, are known to be toxic and can readily penetrate the skin, potentially causing systemic effects.[7]

  • Environmental Hazards: Chlorinated phenols are recognized as persistent environmental toxicants.[7][8] Compounds in this family are often toxic to aquatic life and can have long-lasting adverse effects on ecosystems.[5][7] Improper disposal, such as drain disposal, can introduce these persistent toxins into waterways, where they can bioaccumulate and pose a significant threat.

Section 2: Personnel Protective Equipment (PPE) - A Non-Negotiable Protocol

A self-validating safety system begins with personal protection. Before handling 4-Chloro-2-ethoxyphenol in any capacity—including for disposal—the following PPE is mandatory.

PPE CategorySpecificationRationale for Use
Eye/Face Protection Chemical safety goggles or a full-face shield, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[5]Protects against splashes and airborne particles, preventing serious and potentially irreversible eye damage.[4][5]
Skin Protection A lab coat and appropriate protective clothing to prevent any skin exposure.[5]Minimizes the risk of skin contact, which can cause irritation and may be harmful.[1][6]
Hand Protection Chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[5][9][10]Prevents direct dermal contact and absorption. Contaminated gloves must be disposed of as hazardous waste to avoid secondary contamination.[10][11]
Respiratory Protection Use only in a well-ventilated area or under a certified chemical fume hood.[1][9][11] A NIOSH-approved respirator may be required if ventilation is inadequate.[5]Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[1][2][4]

Section 3: Waste Segregation & Disposal Workflow

The integrity of a chemical disposal program hinges on meticulous segregation and labeling. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

Experimental Protocol: Waste Collection
  • Designate a Waste Container:

    • Select a chemically compatible, sealable, and clearly labeled hazardous waste container. Puncture-proof containers are preferred.[11]

    • The container must be designated for "Halogenated Organic Waste." This segregation is critical as halogenated waste requires specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic dioxins and furans.[8]

  • Labeling:

    • Affix a hazardous waste label to the container before adding any waste.[11]

    • Clearly write "Hazardous Waste" and the full chemical name: "4-Chloro-2-ethoxyphenol." List any other chemical constituents in the waste mixture.

    • Keep a running log of the contents.

  • Collecting Liquid & Solid Waste:

    • Pure/Concentrated Chemical: Carefully transfer unwanted solid or liquid 4-Chloro-2-ethoxyphenol into the designated waste container inside a chemical fume hood.

    • Contaminated Labware: Collect all disposable items contaminated with 4-Chloro-2-ethoxyphenol (e.g., pipette tips, gloves, weigh boats, contaminated paper towels) in the same designated container.[11] Do not discard these items in the regular trash.

    • Aqueous Solutions: Do not dispose of aqueous solutions containing this chemical down the drain.[11] Collect them in the halogenated waste container.

  • Storage:

    • Keep the hazardous waste container sealed when not in use.[11][12]

    • Store the container in a designated, well-ventilated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[4]

  • Final Disposal:

    • Once the container is 90% full, submit a hazardous waste pickup request to your institution's EHS department.[11]

    • Ensure all labeling is complete and accurate before pickup.

Disposal Decision Workflow

G start Waste Generated (4-Chloro-2-ethoxyphenol) is_spill Is it an accidental spill? start->is_spill is_labware Is it contaminated labware/PPE? is_spill->is_labware No (Routine Disposal) spill_protocol Execute Spill Management Protocol is_spill->spill_protocol Yes is_bulk Is it bulk/unused chemical? is_labware->is_bulk No collect_waste Place in designated 'Halogenated Organic Waste' container is_labware->collect_waste Yes is_bulk->collect_waste Yes spill_protocol->collect_waste label_container Ensure container is properly labeled with contents and hazards collect_waste->label_container store_waste Store sealed container in Satellite Accumulation Area label_container->store_waste request_pickup Request pickup by EHS / Hazardous Waste Contractor store_waste->request_pickup

Caption: Disposal workflow for 4-Chloro-2-ethoxyphenol.

Section 4: Accidental Spill Response Protocol

Immediate and correct action during a spill is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[9]

  • Secure the Area: Control entry to the spill area.[13] Ensure adequate ventilation, if safe to do so.

  • Remove Ignition Sources: Eliminate all potential ignition sources from the area.[9][12][13]

  • Don PPE: Before attempting cleanup, don the full PPE detailed in Section 2.

  • Contain and Clean:

    • For Solid Spills: Gently sweep up the material to avoid generating dust.[10][12] Place the swept material into your labeled "Halogenated Organic Waste" container.

    • For Liquid Spills/Solutions: Cover and absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[13][14] Do not use combustible materials like paper towels as the primary absorbent. Scoop the absorbent mixture into the hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (consult your SDS or EHS department), using fresh paper towels. Place the used towels into the hazardous waste container.

  • Dispose: Treat all materials used for cleanup as hazardous waste and place them in the sealed container for disposal.

  • Report: Report the spill to your laboratory supervisor and institutional EHS department, as per your site's policy.

Section 5: Regulatory and Final Disposal Considerations

The disposal procedures outlined are grounded in federal and state regulations designed to protect public health and the environment.

  • RCRA Classification: While 4-Chloro-2-ethoxyphenol is not individually listed with a specific EPA hazardous waste code, wastes containing chlorophenols are regulated.[8] Specifically, wastes from the production of tri- or tetrachlorophenols are listed under codes like F020 and F021.[15][16] Furthermore, many chlorinated phenols are listed as D-code wastes (e.g., D041 for 2,4,5-Trichlorophenol, D042 for 2,4,6-Trichlorophenol).[15][17] Therefore, it is imperative to manage 4-Chloro-2-ethoxyphenol as a hazardous waste.

  • Approved Disposal Method: The standard and required method of disposal for this type of waste is through a licensed hazardous waste disposal facility.[1][4] The most common technology employed is high-temperature incineration in a facility equipped with acid scrubbers to neutralize the hydrochloric acid produced during combustion, preventing its release into the atmosphere.[8] Landfilling is generally not a suitable option for this class of organic chemical.

References

  • Safety Data Sheet 4-Ethoxyphenol . Metasci.

  • 4-(2-Chloroethoxy)phenol SDS, 100238-55-9 Safety Data Sheets . ECHEMI.

  • 4-Chloro-2-methylphenol SDS . Apollo Scientific.

  • Phenol - Hazardous Substance Fact Sheet . New Jersey Department of Health.

  • How can I dispose phenol? . ResearchGate.

  • Toxicological Profile for Chlorophenols . Agency for Toxic Substances and Disease Registry (ATSDR), CDC.

  • Proper Disposal and Safe Handling of 4-Chloro-2,6-bis(hydroxymethyl)phenol . Benchchem.

  • Phenol, Chloroform, or TRIzol™ Waste Disposal . University of Tennessee Health Science Center, Research Safety Affairs.

  • 4-ethoxyphenol - Substance Information . European Chemicals Agency (ECHA).

  • 2-ETHOXYPHENOL FOR SYNTHESIS Safety Data Sheet . Loba Chemie.

  • 4-Ethoxyphenol Safety Data Sheet . Thermo Fisher Scientific.

  • EPA Hazardous Waste Codes . University of Maryland, Environmental Safety, Sustainability and Risk.

  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective . National Center for Biotechnology Information (NCBI), PMC.

  • 4-Ethoxyphenol Safety Data Sheet . ChemicalBook.

  • 4-Chloro-2-nitrophenol Safety Data Sheet . Thermo Fisher Scientific.

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-2-ethoxyphenol

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